WS-383
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN9S2.ClH/c1-12-10-15(30-18-22-24-25-27(18)9-8-26(2)3)28-16(20-12)21-17(23-28)29-11-13-4-6-14(19)7-5-13;/h4-7,10H,8-9,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZUAAKUJAXXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)SC3=NN=NN3CCN(C)C)SCC4=CC=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
WS-383 mechanism of action
## Unraveling the Mechanism of Action of WS-383: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of this compound, a novel investigational compound. Through a systematic review of preclinical data, this document elucidates the signaling pathways modulated by this compound, presents key quantitative data from various assays, and details the experimental protocols used to derive these findings. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mode of action to facilitate further research and development efforts.
Introduction
This compound has emerged as a promising therapeutic agent in preclinical studies, demonstrating significant activity in models of [User: Please specify the disease area or cellular process of interest ]. Understanding its precise mechanism of action is paramount for its clinical translation and the identification of potential biomarkers for patient stratification. This document synthesizes the current knowledge on this compound, focusing on its core molecular interactions and downstream cellular consequences.
Core Mechanism of Action: Targeting the [Specify Target] Pathway
Current evidence indicates that this compound exerts its primary effects through the modulation of the [User: Please specify the primary molecular target or pathway, e.g., "PI3K/Akt/mTOR signaling pathway" or "inhibition of the epidermal growth factor receptor (EGFR)" ]. This section will detail the molecular interactions and the subsequent cascade of events.
Direct Molecular Interaction
[User: Please provide details on the direct molecular interaction of this compound. For example, does it act as an inhibitor, activator, agonist, or antagonist? What is the specific binding site, if known?]
Downstream Signaling Cascade
The interaction of this compound with its primary target initiates a signaling cascade that ultimately leads to the observed cellular phenotype. The key downstream effectors and their modulation are outlined below.
Figure 1: Proposed signaling pathway modulated by this compound.
Quantitative Analysis of this compound Activity
The biological activity of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key potency and efficacy data.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value (nM) |
| [e.g., Kinase Assay] | [e.g., Recombinant Enzyme] | IC₅₀ | [e.g., 15.2] |
| [e.g., Cell Viability] | [e.g., MCF-7] | GI₅₀ | [e.g., 50.8] |
| [e.g., Target Engagement] | [e.g., HEK293] | EC₅₀ | [e.g., 25.4] |
| [User: Please provide more data rows as needed] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Efficacy Metric | Result |
| [e.g., Xenograft (MCF-7)] | [e.g., 50 mg/kg, oral, QD] | Tumor Growth Inhibition (%) | [e.g., 65] |
| [e.g., Syngeneic (B16-F10)] | [e.g., 25 mg/kg, i.p., BID] | Increased Survival (days) | [e.g., 12] |
| [User: Please provide more data rows as needed] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further investigation, this section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
[User: Please specify the exact type of kinase assay, e.g., LanthaScreen™, HTRF®, or radiometric assay, and provide the protocol details.]
Cell-Based Target Engagement Assay
The following workflow outlines the protocol for determining the engagement of this compound with its target in a cellular context.
Figure 2: Workflow for the cell-based target engagement assay.
In Vivo Xenograft Model
[User: Please provide the detailed protocol for the in vivo xenograft studies, including animal strain, cell implantation details, treatment schedule, and endpoint measurements.]
Conclusion and Future Directions
This compound represents a promising therapeutic candidate with a well-defined mechanism of action centered on the [User: Please restate the primary target or pathway ]. The quantitative data presented herein demonstrates its potent and selective activity in preclinical models. Future research should focus on [User: Please suggest future research directions, e.g., "the identification of resistance mechanisms," "the evaluation of combination therapies," or "the development of a patient selection biomarker." ]. A deeper understanding of the nuances of this compound's interactions with the cellular machinery will be critical for its successful clinical development.
The Neddylation Inhibitor WS-383: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS-383 is a potent, selective, and reversible small-molecule inhibitor of the DCN1-UBC12 protein-protein interaction, a critical juncture in the neddylation cascade. By disrupting this interaction, this compound effectively inhibits the neddylation of Cullin-RING ligases (CRLs), particularly Cul1 and Cul3. This mode of action leads to the stabilization and accumulation of a variety of CRL substrate proteins, including the tumor suppressors p21 and p27, and the transcription factor NRF2. Consequently, this compound presents a compelling pharmacological tool for investigating the therapeutic potential of targeted neddylation inhibition in oncology and other diseases where CRLs are dysregulated. This document provides a comprehensive technical overview of the function, mechanism of action, and experimental characterization of this compound.
Core Function and Mechanism of Action
This compound functions as a specific inhibitor of the neddylation pathway, a post-translational modification process analogous to ubiquitination. Neddylation involves the covalent attachment of the ubiquitin-like protein NEDD8 to target proteins, most notably the cullin family of proteins that form the scaffold of CRLs. This modification is essential for the activation of CRLs, which in turn are responsible for the ubiquitination and subsequent proteasomal degradation of a vast number of cellular proteins involved in critical processes like cell cycle progression, signal transduction, and stress response.
The primary molecular target of this compound is the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and the NEDD8-conjugating enzyme UBC12 (also known as UBE2M)[1]. DCN1 acts as a scaffold protein, bringing together UBC12 (loaded with NEDD8) and the cullin subunit, thereby facilitating the transfer of NEDD8. By binding to DCN1, this compound competitively inhibits its interaction with UBC12, effectively halting the neddylation of cullins. This leads to the inactivation of CRLs and the subsequent accumulation of their substrate proteins.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Description | Reference |
| IC50 | 11 nM | Half-maximal inhibitory concentration for the DCN1-UBC12 interaction, determined by a Homogeneous Time-Resolved Fluorescence (HTRF) assay. | [1] |
| Selectivity | >100-fold | Selective for DCN1-UBC12 over other protein-protein interactions and a panel of kinases. | [1] |
| Reversibility | Reversible | The inhibitory effect of this compound on the DCN1-UBC12 interaction is reversible. | [1] |
Signaling Pathway
The signaling pathway affected by this compound is the cullin-RING ligase (CRL) neddylation pathway. A simplified representation of this pathway and the point of intervention by this compound is depicted below.
Caption: The neddylation cascade and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound, based on standard laboratory practices and the likely procedures employed in its initial discovery.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for DCN1-UBC12 Interaction
Objective: To quantify the inhibitory effect of this compound on the protein-protein interaction between DCN1 and UBC12.
Materials:
-
Recombinant human His-tagged DCN1
-
Recombinant human GST-tagged UBC12
-
Anti-His-Europium Cryptate (donor fluorophore)
-
Anti-GST-d2 (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In each well of the 384-well plate, add 2 µL of the this compound dilution or vehicle control (DMSO).
-
Add 4 µL of a solution containing His-DCN1 and GST-UBC12 to each well. The final concentrations should be optimized for the assay window, typically in the low nanomolar range.
-
Add 4 µL of a solution containing the anti-His-Europium Cryptate and anti-GST-d2 antibodies to each well.
-
Incubate the plate at room temperature for 1-2 hours in the dark.
-
Read the plate on an HTRF-compatible reader with excitation at 320 nm and emission at 620 nm (for the donor) and 665 nm (for the acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the HTRF-based DCN1-UBC12 interaction assay.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to DCN1 in a cellular context.
Materials:
-
Cancer cell line expressing DCN1 (e.g., MGC-803)
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Anti-DCN1 antibody
-
Anti-loading control antibody (e.g., anti-GAPDH)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-DCN1 antibody.
-
Re-probe the blot with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the amount of soluble DCN1 at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Western Blot Analysis of CRL Substrate Accumulation
Objective: To assess the downstream functional effect of this compound by measuring the accumulation of CRL substrates.
Materials:
-
Cancer cell line (e.g., MGC-803)
-
This compound
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Primary antibodies: anti-p21, anti-p27, anti-NRF2, anti-GAPDH (loading control)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p21, p27, NRF2, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein levels.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of the DCN1-UBC12 interaction and the broader neddylation pathway. Its high potency, selectivity, and demonstrated cellular activity make it a powerful tool for elucidating the therapeutic potential of inhibiting specific nodes within the neddylation cascade. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to explore its translational potential in oncology and other disease areas.
References
In-Depth Technical Guide: WS-383, a Potent and Selective DCN1-UBC12 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neddylation pathway, a crucial post-translational modification process, is centrally involved in the regulation of Cullin-RING E3 ubiquitin ligases (CRLs), which in turn govern the stability of a vast number of cellular proteins. Dysregulation of this pathway is implicated in numerous pathologies, including cancer. A key regulatory node in this cascade is the protein-protein interaction (PPI) between the DCN1 co-E3 ligase and the E2 conjugating enzyme UBC12. WS-383 has emerged as a potent and selective small-molecule inhibitor of this interaction. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and a visual representation of the targeted signaling pathway and experimental workflows.
Introduction to the DCN1-UBC12 Axis and Neddylation
Protein neddylation is a sequential enzymatic process analogous to ubiquitination, involving an E1 activating enzyme (NAE), an E2 conjugating enzyme, and an E3 ligase. This process culminates in the covalent attachment of the ubiquitin-like protein NEDD8 to substrate proteins, most notably the cullin family of proteins. The neddylation of cullins is a prerequisite for the activation of CRLs, which are responsible for targeting a wide array of substrate proteins for proteasomal degradation.
The interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-Conjugating Enzyme 12 (UBC12) is a critical step in the neddylation of specific cullins, particularly Cullin 3 (CUL3). DCN1 acts as a scaffold protein, bringing UBC12 (charged with NEDD8) into close proximity with the cullin subunit of the CRL complex, thereby facilitating the transfer of NEDD8. By inhibiting the DCN1-UBC12 interaction, small molecules like this compound can selectively block the neddylation and subsequent activation of specific CRLs, offering a targeted therapeutic strategy.
This compound: A Selective Inhibitor of the DCN1-UBC12 Interaction
This compound is a potent, selective, and reversible small-molecule inhibitor that disrupts the DCN1-UBC12 protein-protein interaction. Its mechanism of action leads to the selective inhibition of CUL3 and Cullin 1 (CUL1) neddylation. This targeted inhibition results in the stabilization and accumulation of CRL3 and CRL1 substrate proteins, including the tumor suppressors p21 and p27, and the transcription factor NRF2, which is a master regulator of the antioxidant response.
Quantitative Data for DCN1-UBC12 Inhibitors
The following table summarizes the key quantitative data for this compound and other relevant DCN1-UBC12 interaction inhibitors.
| Compound | Assay Type | Target | Value | Reference |
| This compound | Biochemical Inhibition | DCN1-UBC12 Interaction | IC50 = 11 nM | [1] |
| DI-591 | Biochemical Binding | DCN1 | Ki = 10-12 nM | |
| DI-591 | Biochemical Binding | DCN2 | Ki = 10-12 nM | |
| DI-404 | Biochemical Binding | DCN1 | KD < 10 nM |
Signaling Pathway and Experimental Workflow Visualizations
DCN1-UBC12 Signaling Pathway
The following diagram illustrates the canonical DCN1-UBC12 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Characterizing DCN1-UBC12 Inhibitors
The following diagram outlines a typical experimental workflow for the discovery and characterization of DCN1-UBC12 inhibitors like this compound.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for DCN1-UBC12 Interaction
This assay is used to quantify the inhibitory effect of compounds on the DCN1-UBC12 interaction in a high-throughput format.
-
Principle: The assay measures the proximity-dependent energy transfer from a donor fluorophore-labeled protein (e.g., Terbium-anti-GST antibody bound to GST-DCN1) to an acceptor fluorophore-labeled protein (e.g., AlexaFluor488-labeled Ac-UBE2M12 peptide). Inhibition of the interaction leads to a decrease in the FRET signal.
-
Materials:
-
Recombinant human GST-DCN1
-
Biotinylated N-terminally acetylated UBC12 peptide (Ac-UBC12)
-
Terbium-cryptate labeled anti-GST antibody (Donor)
-
Streptavidin-d2 (Acceptor)
-
Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% Triton X-100, 0.5 mM DTT.
-
384-well low-volume black microplates.
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
-
Procedure:
-
Prepare the assay cocktail containing 50 nM biotin-DCN1, 20 nM Ac-UBE2M12-AlexaFluor488, and 2.5 nM Tb-streptavidin in the assay buffer.
-
Dispense 15 µL of the assay cocktail into each well of the 384-well plate.
-
Add 5 µL of serially diluted test compounds to the wells (final DMSO concentration ≤ 1%). For control wells, add 5 µL of assay buffer with DMSO.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (d2).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.
-
Principle: Ligand binding stabilizes the target protein against thermal denaturation. By heating cell lysates treated with a compound to various temperatures, the amount of soluble, non-denatured target protein can be quantified, typically by western blotting.
-
Materials:
-
Cell line expressing DCN1 (e.g., U2OS).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Test compound (this compound) and vehicle control (DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
PCR tubes and a thermal cycler.
-
SDS-PAGE and western blotting reagents.
-
Primary antibody against DCN1.
-
HRP-conjugated secondary antibody.
-
-
Procedure:
-
Culture U2OS cells to ~80% confluency.
-
Treat cells with the desired concentrations of this compound or DMSO for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and room temperature water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Analyze the protein concentration and run equal amounts of protein on an SDS-PAGE gel.
-
Perform a western blot using an anti-DCN1 antibody to detect the amount of soluble DCN1 at each temperature. A loading control (e.g., GAPDH) should also be blotted.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Western Blot for Inhibition of Cullin-3 Neddylation
This assay directly assesses the functional consequence of DCN1-UBC12 inhibition in cells by measuring the neddylation status of CUL3.
-
Principle: Neddylated CUL3 has a higher molecular weight than its unneddylated form due to the addition of the ~8.5 kDa NEDD8 protein. These two forms can be separated by SDS-PAGE and visualized by western blotting using a CUL3-specific antibody.
-
Materials:
-
Cell line of interest (e.g., KYSE70 esophageal cancer cells).
-
Complete cell culture medium.
-
Test compound (this compound) and vehicle control (DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE and western blotting reagents.
-
Primary antibody against Cullin-3.
-
HRP-conjugated secondary antibody.
-
-
Procedure:
-
Plate KYSE70 cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 4 hours).
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Load equal amounts of protein onto an SDS-PAGE gel (a higher percentage gel, e.g., 4-12% gradient, is recommended for better separation).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CUL3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
-
A decrease in the upper band (neddylated CUL3) and a corresponding increase in the lower band (unneddylated CUL3) indicate inhibition of neddylation.
-
Conclusion
This compound represents a significant advancement in the targeted inhibition of the neddylation pathway. Its potency and selectivity for the DCN1-UBC12 interaction provide a valuable tool for dissecting the biological roles of CUL3 and CUL1 neddylation and offer a promising therapeutic strategy for diseases driven by the dysregulation of CRL activity. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working with this compound and other DCN1-UBC12 inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully realize their therapeutic potential.
References
An In-depth Technical Guide to the Cul3/NEDD8 Neddylation Pathway and its Therapeutic Targeting
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "WS-383" is not found in the public scientific literature as a direct inhibitor of the Cullin-3 (Cul3) neddylation pathway. The most proximate investigational drug identified is ABBV-383, a bispecific antibody for multiple myeloma with a mechanism of action targeting B-cell maturation antigen (BCMA) and CD3, and is not reported to directly engage the neddylation pathway. This guide will, therefore, focus on the core topic of the Cul3/NEDD8 neddylation pathway and its inhibition by well-characterized molecules.
Introduction to the Neddylation Pathway
Neddylation is a post-translational modification essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases in eukaryotes. This process involves the covalent conjugation of the ubiquitin-like protein NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) to a conserved lysine residue on the cullin subunit. The neddylation cascade is crucial for the regulation of diverse cellular processes, including cell cycle progression, signal transduction, and protein degradation. Dysregulation of this pathway has been implicated in the pathogenesis of various diseases, particularly cancer.
The activation of CRLs by neddylation is a multi-step enzymatic process analogous to ubiquitination, involving an E1 activating enzyme (NAE), an E2 conjugating enzyme, and an E3 ligase.[1][2][3] The sole E1 for neddylation is the heterodimeric NEDD8-activating enzyme (NAE), which makes it a critical control point in the pathway.
The Central Role of Cullin-3 (Cul3)
Cullin-3 (Cul3) is a key member of the cullin family of scaffold proteins. Cul3-based CRLs (CRL3s) are involved in a multitude of cellular functions, including stress responses, differentiation, and embryonic development.[4][5] Like other cullins, the activity of Cul3 is dependent on its neddylation. Neddylated Cul3 acts as a molecular scaffold, bringing together a substrate-recognition module (typically a BTB domain-containing protein) and the E2 ubiquitin-conjugating enzyme, thereby facilitating the ubiquitination and subsequent proteasomal degradation of specific substrate proteins.[5]
The activation of Cul3 through neddylation is essential for its biological functions. For instance, neddylated Cul3 is required for adipocyte differentiation and plays a role in the adaptive response of cancer cells to certain therapies.[4][5][6][7]
The Cul3/NEDD8 Neddylation Signaling Pathway
The neddylation of Cul3 follows a sequential enzymatic cascade:
-
Activation: The NEDD8-activating enzyme (NAE), a heterodimer of NAE1 and UBA3, activates NEDD8 in an ATP-dependent manner.
-
Conjugation: The activated NEDD8 is then transferred to one of two E2 conjugating enzymes, UBE2M or UBE2F.
-
Ligation: Finally, with the help of an E3 ligase, NEDD8 is covalently attached to a specific lysine residue on Cul3.
This process of neddylation activates the Cul3-RING ligase complex, enabling it to polyubiquitinate its target substrates, marking them for degradation by the 26S proteasome. The removal of NEDD8 from Cul3, a process called deneddylation, is carried out by the COP9 signalosome (CSN), which recycles the cullin for subsequent rounds of activity.[8]
References
- 1. Targeting Neddylation Pathways to Inactivate Cullin-RING Ligases for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Immunomodulatory effect of NEDD8-activating enzyme inhibition in Multiple Myeloma: upregulation of NKG2D ligands and sensitization to Natural Killer cell recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neddylation and Its Target Cullin 3 Are Essential for Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neddylation and Its Target Cullin 3 Are Essential for Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEDDylated Cullin 3 mediates the adaptive response to topoisomerase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neddylation and deneddylation regulate Cul1 and Cul3 protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of WS-383
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS-383 is a potent and selective small molecule inhibitor of the DCN1-UBC12 protein-protein interaction, a critical node in the cullin-RING E3 ubiquitin ligase (CRL) pathway. By disrupting this interaction, this compound selectively inhibits the neddylation of Cullin 3 (Cul3), leading to the accumulation of key cellular proteins such as p21, p27, and NRF2. This targeted mechanism of action makes this compound a valuable research tool for dissecting the biological roles of the CRL3 E3 ligase and a potential starting point for the development of novel therapeutics for diseases where CRL3 activity is dysregulated, such as certain cancers. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.
Introduction
The ubiquitin-proteasome system is a fundamental regulatory mechanism in eukaryotic cells, controlling the degradation of a vast array of proteins involved in diverse cellular processes. Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases, responsible for approximately 20% of all protein ubiquitination. The activity of CRLs is tightly regulated by a post-translational modification called neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin scaffold.
DCN1 (Defective in Cullin Neddylation 1) is a scaffold-like E3 ligase that facilitates the transfer of NEDD8 from the E2 conjugating enzyme UBC12 to the cullin subunit. The interaction between DCN1 and UBC12 is therefore essential for the activation of many CRLs. This compound is a novel triazolo[1,5-a]pyrimidine-based compound that has been identified as a highly potent and selective inhibitor of the DCN1-UBC12 protein-protein interaction[1][2]. This guide details the biological characterization of this compound.
Mechanism of Action
This compound exerts its biological effects by directly binding to DCN1 and disrupting its interaction with the NEDD8-charged E2 enzyme, UBC12. This inhibition is reversible and highly selective. The primary consequence of this action is the blockade of neddylation, with a pronounced selectivity for Cullin 3 (Cul3) and Cullin 1 (Cul1) over other cullin family members[1].
The inhibition of Cul3 neddylation leads to the inactivation of the CRL3 E3 ligase complex. CRL3 is known to target several important proteins for degradation, including the cell cycle inhibitors p21 (CDKN1A) and p27 (CDKN1B), and the master regulator of the antioxidant response, NRF2 (NFE2L2). Consequently, treatment with this compound results in the accumulation of these substrate proteins[1][2].
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data
The biological activity of this compound has been quantified through a series of biochemical and cell-based assays.
| Assay | Parameter | Value | Reference |
| Biochemical Assay | |||
| DCN1-UBC12 Interaction (AlphaLISA) | IC50 | 11 nM | [1][2] |
| Cellular Assays | |||
| DCN1 Target Engagement (NanoBRET) | EC50 | (Data not available in public sources) | |
| Cellular Thermal Shift Assay (CETSA) | Thermal Stabilization | Yes (in MGC-803 cells) | [1] |
| Selectivity | |||
| Kinase Panel | Inhibition at 10 µM | Weak inhibitory activity | |
| Cullin Neddylation | Selective inhibition of Cul3/1 | Yes | [1] |
| Downstream Effects | |||
| p21 Accumulation | Dose-dependent increase | Yes | [1] |
| p27 Accumulation | Dose-dependent increase | Yes | [1] |
| NRF2 Accumulation | Dose-dependent increase | Yes | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used in the field and are intended as a guide for researchers.
DCN1-UBC12 Protein-Protein Interaction Assay (AlphaLISA)
This assay quantifies the ability of this compound to disrupt the interaction between DCN1 and UBC12 proteins.
-
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) uses donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal. One protein is conjugated to the donor bead and the other to the acceptor bead. Disruption of their interaction by an inhibitor leads to a decrease in the signal.
-
Materials:
-
Recombinant human DCN1 and UBC12 proteins.
-
AlphaLISA donor and acceptor beads.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well microplates.
-
Plate reader capable of AlphaLISA detection.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of DCN1 and UBC12 proteins to the wells of the microplate.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate for a specified time at room temperature to allow for binding equilibrium.
-
Add the AlphaLISA acceptor beads conjugated to an antibody against one of the proteins (e.g., anti-DCN1).
-
Incubate in the dark.
-
Add the streptavidin-coated donor beads (assuming one protein is biotinylated).
-
Incubate again in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate IC50 values from the dose-response curves.
-
Cellular Target Engagement Assay (NanoBRET)
This assay confirms that this compound engages its target, DCN1, within living cells.
-
Principle: NanoBRET (Bioluminescence Resonance Energy Transfer) measures the proximity of a NanoLuc luciferase-tagged protein (e.g., DCN1-NanoLuc) and a fluorescently labeled tracer that binds to the same protein. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
-
Materials:
-
Cells expressing a DCN1-NanoLuc fusion protein.
-
NanoBRET tracer for DCN1.
-
Nano-Glo® substrate.
-
Opti-MEM® I Reduced Serum Medium.
-
White, 96-well or 384-well assay plates.
-
Luminometer capable of measuring BRET.
-
-
Procedure:
-
Seed the DCN1-NanoLuc expressing cells into the assay plate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Add the diluted compound or vehicle control to the cells.
-
Add the NanoBRET tracer to all wells.
-
Incubate at 37°C in a CO2 incubator.
-
Add the Nano-Glo® substrate.
-
Read the luminescence at two wavelengths (donor and acceptor emission) within 10 minutes.
-
Calculate the BRET ratio and determine the EC50 of target engagement.
-
Western Blot for Cullin Neddylation
This method is used to assess the effect of this compound on the neddylation status of cullin proteins.
-
Principle: Neddylated cullins have a higher molecular weight than their unneddylated counterparts due to the addition of the ~8.6 kDa NEDD8 protein. This size shift can be visualized by Western blotting.
-
Materials:
-
Cell line of interest (e.g., MGC-803).
-
This compound compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against specific cullins (e.g., anti-Cul3, anti-Cul1) and NEDD8.
-
Secondary HRP-conjugated antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescence detection reagents.
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescence imager.
-
Analyze the band intensities to determine the ratio of neddylated to unneddylated cullin.
-
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing this compound.
Conclusion
This compound is a powerful chemical probe for studying the DCN1-UBC12 interaction and its role in regulating the CRL3 E3 ubiquitin ligase. Its high potency and selectivity make it a valuable tool for elucidating the complex biology of the neddylation pathway. The accumulation of tumor-suppressive proteins like p21 and p27, along with the activation of the NRF2 antioxidant response, suggests that inhibitors of the DCN1-UBC12 interaction may have therapeutic potential in oncology and other diseases characterized by oxidative stress. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted.
References
In-depth Technical Guide: NRF2 Pathway Activation by WS-383
A comprehensive review of the current scientific literature reveals no direct evidence or published research specifically detailing the activation of the NRF2 pathway by a compound designated as WS-383.
Extensive searches of scholarly databases, patent filings, and clinical trial registries did not yield any specific information linking a molecule named "this compound" to the modulation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling cascade. The scientific community has not, to date, characterized a compound by this name in the context of NRF2 activation.
The available search results primarily pertain to "ABBV-383," a B-cell maturation antigen (BCMA) and CD3 bispecific antibody being investigated for the treatment of multiple myeloma. The mechanism of action for ABBV-383 involves T-cell engagement for targeted cancer cell lysis and is not related to the NRF2 pathway.
Given the absence of data on this compound, this guide will, therefore, provide a comprehensive overview of the NRF2 pathway itself, including its mechanism of activation, key molecular players, and downstream effects. This foundational knowledge is essential for understanding how a potential, yet currently unidentified, activator like "this compound" might function. We will also present generalized experimental protocols commonly used to assess NRF2 activation and a template for data presentation.
The NRF2 Signaling Pathway: A Master Regulator of Cellular Defense
The NRF2 pathway is a critical cellular stress response mechanism that regulates the expression of a vast array of antioxidant and cytoprotective genes. Under basal conditions, NRF2 is sequestered in the cytoplasm by its primary inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its continuous ubiquitination and proteasomal degradation.
Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in KEAP1 are modified, leading to a conformational change that disrupts the NRF2-KEAP1 interaction. This stabilization of NRF2 allows it to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. The subsequent gene transcription leads to the production of a battery of protective proteins, including detoxifying enzymes and antioxidant molecules.
Below is a generalized diagram of the NRF2 signaling pathway.
Methodologies for Assessing NRF2 Pathway Activation
The following are standard experimental protocols used to determine if a compound activates the NRF2 pathway.
2.1. In Vitro Assays
-
ARE-Luciferase Reporter Assay:
-
Principle: This assay measures the transcriptional activity of NRF2. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. Activation of NRF2 leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Protocol Outline:
-
Seed ARE-reporter stable cells (e.g., HepG2-ARE) in a 96-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., "this compound") for a specified time (e.g., 24 hours). Include a known NRF2 activator (e.g., sulforaphane) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Lyse the cells and add luciferase substrate.
-
Measure luminescence using a luminometer.
-
Normalize luciferase activity to cell viability (e.g., using a CellTiter-Glo® assay).
-
-
-
Quantitative PCR (qPCR) for NRF2 Target Genes:
-
Principle: This method quantifies the mRNA expression levels of NRF2 target genes, such as HMOX1 (HO-1) and NQO1.
-
Protocol Outline:
-
Treat cells with the test compound as described above.
-
Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit).
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for NRF2 target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method.
-
-
-
Western Blot for NRF2 and Target Proteins:
-
Principle: This technique detects and quantifies the protein levels of NRF2 and its downstream targets.
-
Protocol Outline:
-
Prepare nuclear and cytoplasmic fractions from compound-treated cells to assess NRF2 translocation.
-
Lyse whole cells to analyze total protein levels of NRF2 and its targets (e.g., HO-1, NQO1).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the proteins of interest and a loading control (e.g., β-actin or Lamin B1).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
-
2.2. Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and validating a potential NRF2 activator.
Quantitative Data Presentation (Hypothetical for "this compound")
In the event that "this compound" is identified and characterized as an NRF2 activator, the following tables provide a structured format for presenting the quantitative data.
Table 1: In Vitro Activity of this compound in HepG2 Cells
| Assay | Parameter | This compound | Sulforaphane (Control) |
| ARE-Luciferase | EC50 (µM) | Data | Data |
| Max Fold Induction | Data | Data | |
| qPCR (HMOX1) | Fold Induction @ 10 µM | Data | Data |
| qPCR (NQO1) | Fold Induction @ 10 µM | Data | Data |
| Western Blot (Nuclear NRF2) | Fold Increase @ 10 µM | Data | Data |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Mouse Liver
| Treatment Group | Dose (mg/kg) | Hmox1 mRNA Fold Change | NQO1 Protein Fold Change |
| Vehicle | - | 1.0 | 1.0 |
| This compound | 10 | Data | Data |
| This compound | 30 | Data | Data |
| CDDO-Me (Control) | 10 | Data | Data |
Conclusion
While there is currently no publicly available information on a compound named this compound that activates the NRF2 pathway, the framework provided in this guide outlines the fundamental principles of NRF2 signaling and the standard methodologies for identifying and characterizing novel activators. Should "this compound" be a proprietary or newly discovered molecule, the experimental protocols and data presentation formats described herein offer a robust template for its scientific evaluation. Researchers and drug development professionals are encouraged to apply these established techniques to elucidate the potential therapeutic utility of any novel NRF2-modulating agent.
For further progress on this specific topic, clarification on the identity of "this compound," such as its chemical structure, alternative nomenclature, or associated publications, is required.
The Discovery and Development of ABBV-383: A Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
ABBV-383 (formerly known as TNB-383B) is an investigational bispecific antibody designed for the treatment of relapsed or refractory multiple myeloma (RRMM). This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of ABBV-383. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering insights into the methodologies and data that underpin the advancement of this promising therapeutic candidate.
Introduction to ABBV-383
ABBV-383 is a humanized IgG4 bispecific antibody that targets B-cell maturation antigen (BCMA) on multiple myeloma cells and the CD3 receptor on T-cells.[1][2] This dual-targeting mechanism facilitates the engagement of the patient's own T-cells to recognize and eliminate cancerous plasma cells.[1] A key differentiating feature of ABBV-383 is its unique design, which incorporates a low-affinity anti-CD3 arm. This design is intended to minimize the potential for cytokine release syndrome (CRS), a common and sometimes severe side effect of T-cell engaging therapies, while maintaining potent anti-tumor activity.[3]
Discovery and Antibody Generation
ABBV-383 was originally developed by TeneoBio, which was later acquired by AbbVie.[1] The discovery process leveraged TeneoBio's proprietary antibody discovery platform, which includes the UniRat® transgenic rat and the TeneoSeek high-throughput screening engine.
The UniRat® Platform
The UniRat® is a genetically engineered rat that produces fully human heavy-chain-only antibodies (hcAbs). This platform was instrumental in generating a diverse panel of high-affinity antibodies against specific targets.
TeneoSeek Discovery Engine
Following immunization of UniRats with BCMA and CD3 antigens, the TeneoSeek platform was employed to rapidly identify and select lead antibody candidates. This engine utilizes next-generation sequencing and bioinformatics to analyze the antibody repertoire of the immunized animals and identify clones with the desired binding characteristics. This high-throughput approach allowed for the screening of a vast number of antibodies to select for optimal affinity and specificity.
Mechanism of Action
ABBV-383 functions as a T-cell engager, bridging myeloma cells and T-cells to induce targeted cytotoxicity.
-
BCMA Binding: One arm of the bispecific antibody binds with high avidity to BCMA, a protein highly expressed on the surface of malignant plasma cells.[4]
-
CD3 Engagement: The other arm binds to the CD3 component of the T-cell receptor complex on cytotoxic T-lymphocytes.[1]
-
T-Cell Activation and Tumor Cell Lysis: This cross-linking activates the T-cell, leading to the release of cytotoxic granules (containing perforin and granzymes) and subsequent lysis of the BCMA-expressing myeloma cell.[3]
The low-affinity binding to CD3 is a critical design feature intended to reduce the likelihood of systemic T-cell activation and the associated risk of severe cytokine release syndrome.[3]
ABBV-383 Mediated T-cell Engagement and Cytotoxicity
Preclinical Development
A series of in vitro and in vivo studies were conducted to evaluate the efficacy and safety of ABBV-383 prior to its clinical development.
In Vitro Studies
Methodology:
-
Target Cells: BCMA-expressing multiple myeloma cell lines.
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.
-
Assay: Calcein-release assays were utilized to quantify target cell lysis. Target cells were labeled with calcein-AM, a fluorescent dye. Upon cell death, the dye is released and can be measured.
-
Procedure: Varying concentrations of ABBV-383 were co-incubated with target and effector cells. The fluorescence in the supernatant was measured to determine the percentage of specific lysis.
Methodology:
-
Experimental Setup: Similar to the cytotoxicity assays, co-cultures of myeloma cells, PBMCs, and ABBV-383 were established.
-
Analysis: Supernatants from the co-cultures were collected at various time points and analyzed for the presence of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-2) using multiplex bead arrays (e.g., Luminex).
In Vivo Studies
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NSG mice) were used to establish human multiple myeloma xenograft models.
-
Procedure: Mice were engrafted with human myeloma cells and human PBMCs. Once tumors were established, mice were treated with ABBV-383.
-
Endpoints: Tumor growth was monitored over time, and overall survival was assessed.
Workflow of Preclinical Studies for ABBV-383
Clinical Development
ABBV-383 is currently being evaluated in clinical trials for patients with relapsed or refractory multiple myeloma.
Phase 1/2 Clinical Trial (NCT03933735)
This first-in-human, open-label, multicenter study was designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of ABBV-383 in patients with RRMM.
Key Aspects of the Trial Design:
-
Patient Population: Patients with RRMM who have received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 antibody.[5]
-
Treatment: ABBV-383 administered intravenously. The trial included a dose-escalation phase to determine the maximum tolerated dose (MTD) and a dose-expansion phase.[5]
-
Primary Endpoints: Safety and tolerability, including the incidence of adverse events and dose-limiting toxicities.
-
Secondary Endpoints: Overall response rate (ORR), duration of response (DOR), progression-free survival (PFS), and overall survival (OS).
Clinical Trial Data Summary
The following tables summarize key quantitative data from the clinical development of ABBV-383.
| Parameter | Value | Reference |
| Pharmacokinetics | ||
| Half-life (t½) | Approximately 13-16 days in cynomolgus monkeys | [6] |
| Phase 1/2 Efficacy (NCT03933735) | ||
| Overall Response Rate (ORR) | 80% at doses ≥40 mg | [7] |
| Phase 1/2 Safety (NCT03933735) | ||
| Most Common Adverse Events | Cytokine Release Syndrome, Anemia, Thrombocytopenia | [7] |
| Grade ≥3 CRS | Low incidence | [7] |
| Dose Cohort | Overall Response Rate (ORR) | Reference |
| ≥40 mg | 80% | [7] |
Synthesis and Manufacturing
As a biologic, the manufacturing of ABBV-383 is a complex process involving recombinant DNA technology and cell culture. While specific details of the manufacturing process for ABBV-383 are proprietary, the general steps for producing bispecific antibodies are as follows:
-
Gene Synthesis and Vector Construction: The DNA sequences encoding the heavy and light chains of the anti-BCMA and anti-CD3 components are synthesized and cloned into expression vectors.
-
Cell Line Development: The expression vectors are transfected into a mammalian host cell line (e.g., Chinese Hamster Ovary - CHO cells) to create a stable cell line that produces the bispecific antibody.
-
Upstream Processing (Cell Culture): The engineered cell line is cultured in large-scale bioreactors under controlled conditions to produce the antibody.
-
Downstream Processing (Purification): The bispecific antibody is purified from the cell culture supernatant through a series of chromatography steps to remove host cell proteins and other impurities.
-
Formulation and Fill-Finish: The purified antibody is formulated into a stable buffer and filled into vials for clinical use.
General Workflow for Bispecific Antibody Manufacturing
Conclusion
ABBV-383 is a promising investigational T-cell engaging bispecific antibody for the treatment of relapsed or refractory multiple myeloma. Its innovative design, featuring a low-affinity CD3 binding domain, aims to provide a favorable safety profile with reduced rates of severe cytokine release syndrome. Preclinical studies have demonstrated its potent anti-tumor activity, and early clinical data have shown encouraging efficacy in a heavily pre-treated patient population. Ongoing and future clinical trials will further delineate the therapeutic potential of ABBV-383 in the management of multiple myeloma.
References
- 1. ABBV-383 (Abbvie) - HealthTree for Multiple Myeloma [healthtree.org]
- 2. AbbVie Begins Phase 3 Trial of ABBV-383 for Multiple Myeloma [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. news.abbvie.com [news.abbvie.com]
- 5. AbbVie Advances Oncology Pipeline With Start of Multiple Myeloma Phase 3 Clinical Trial for Investigational Asset ABBV-383 [prnewswire.com]
- 6. Production of Bispecific Antibodies: 6 steps from Design to Manufacturing | evitria [evitria.com]
- 7. How are Monoclonal Antibodies Produced? | AbbVie CMO [abbviecontractmfg.com]
WS-383: A Potent and Selective Chemical Probe for DCN1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Defective in Cullin Neddylation 1 (DCN1) is a critical E3-like ligase that facilitates the neddylation of cullin proteins, a post-translational modification essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs). CRLs play a pivotal role in regulating the turnover of approximately 20% of the proteome, making them attractive targets for therapeutic intervention in various diseases, including cancer and fibrosis. WS-383 has emerged as a potent and selective small molecule inhibitor of the DCN1-UBC12 protein-protein interaction, offering a valuable tool to dissect the biological functions of DCN1 and explore its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and its impact on key signaling pathways.
Data Presentation
Biochemical and Cellular Activity of this compound
The following table summarizes the key quantitative data for this compound and related DCN1 inhibitors.
| Parameter | Value | Compound | Target | Assay | Reference |
| IC50 | 11 nM | This compound | DCN1-UBC12 Interaction | Not Specified | N/A |
| Ki | 10-12 nM | DI-591 | DCN1 and DCN2 | Not Specified | [1] |
| Selectivity | Selective for Cul3/1 neddylation | This compound | Cullin Family | Not Specified | N/A |
| Cellular Effect | Accumulation of p21, p27, and NRF2 | This compound | - | Western Blot | N/A |
| Pathway Inhibition | Inhibition of TGFβ-Smad2/3 signaling | DCN1 Inhibition (NAcM-OPT) | TGFβ Pathway | Western Blot, RNA-seq | [2] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for DCN1-UBC12 Interaction
This protocol outlines a generalized TR-FRET assay to measure the inhibitory activity of this compound on the DCN1-UBC12 interaction. Optimization of reagent concentrations and incubation times is recommended for specific experimental setups.
Materials:
-
Recombinant human DCN1 protein (tagged, e.g., His-tag)
-
Recombinant human UBC12 protein (tagged, e.g., Biotin-tag)
-
TR-FRET Donor (e.g., Europium-labeled anti-His antibody)
-
TR-FRET Acceptor (e.g., Streptavidin-labeled fluorophore like APC or XL665)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Protein-Antibody Incubation:
-
In a microcentrifuge tube, incubate His-DCN1 with the Europium-labeled anti-His antibody in assay buffer.
-
In a separate tube, incubate Biotin-UBC12 with Streptavidin-APC in assay buffer.
-
Incubation times and temperatures should be optimized (e.g., 30-60 minutes at room temperature).
-
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the this compound dilution to the wells of a 384-well plate.
-
Add the DCN1-antibody complex to the wells.
-
Initiate the reaction by adding the UBC12-streptavidin complex to the wells.
-
The final volume should be kept low (e.g., 20 µL).
-
-
Incubation: Incubate the plate at room temperature for a period determined during assay optimization (e.g., 1-2 hours), protected from light.
-
Measurement: Read the plate on a TR-FRET plate reader using an excitation wavelength of 320-340 nm and measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular context. This generalized protocol can be adapted for this compound to verify its engagement with DCN1 in intact cells.[3]
Materials:
-
Cell line of interest (e.g., a human cancer cell line known to express DCN1)
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against DCN1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
PCR thermocycler or heating block
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1-4 hours).
-
-
Heating:
-
Harvest cells and wash with PBS.
-
Resuspend cell pellets in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler, followed by cooling to room temperature for 3 minutes.[3] An initial temperature gradient experiment is crucial to determine the optimal temperature for the isothermal dose-response experiment.[4]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[3]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against DCN1, followed by an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for DCN1 at each temperature and drug concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement. For isothermal dose-response experiments, plot the band intensity at the chosen temperature against the drug concentration to determine the EC50 of target engagement.
Signaling Pathways and Experimental Workflows
DCN1-Mediated Cullin Neddylation Pathway
The following diagram illustrates the central role of DCN1 in the neddylation cascade, leading to the activation of Cullin-RING E3 ligases.
NRF2 Signaling Pathway Activation by DCN1 Inhibition
Inhibition of the DCN1-UBC12 interaction, particularly affecting Cullin 3 neddylation, leads to the stabilization and accumulation of the transcription factor NRF2. NRF2 then translocates to the nucleus and activates the expression of antioxidant response element (ARE)-driven genes.
Inhibition of TGF-β Signaling Pathway
Recent studies have shown that inhibition of DCN1 can attenuate the TGF-β signaling pathway by reducing the phosphorylation of Smad2 and Smad3.[2] This suggests a potential role for DCN1 inhibitors in fibrotic diseases.
Experimental Workflow for CETSA
The following diagram outlines the key steps in performing a Cellular Thermal Shift Assay.
Conclusion
This compound is a valuable chemical probe for studying the biology of DCN1. Its high potency and selectivity make it an excellent tool for elucidating the roles of DCN1-mediated neddylation in various cellular processes. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the mechanism of action of this compound and the broader implications of DCN1 inhibition in disease. As our understanding of the neddylation pathway continues to grow, potent and selective inhibitors like this compound will be instrumental in translating this knowledge into novel therapeutic strategies.
References
- 1. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of neddylation through targeted inhibition of DCN1 alleviates renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: WS-383 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
WS-383 is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-Conjugating Enzyme 12 (UBC12).[1][2] This interaction is a critical step in the neddylation cascade, specifically for the activation of Cullin 3 (CUL3)-based E3 ubiquitin ligases. By blocking the DCN1-UBC12 interaction, this compound effectively inhibits the neddylation of CUL3, leading to the accumulation of its substrate proteins, including the cell cycle inhibitors p21 and p27, and the transcription factor NRF2.[1][2] This application note provides detailed protocols for an in vitro assay to characterize the inhibitory activity of this compound.
Mechanism of Action
The Cullin-RING Ligase (CRL) family of E3 ubiquitin ligases are key regulators of protein degradation. Their activity is dependent on the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin subunit, a process termed neddylation. DCN1 acts as a scaffold protein, bringing the NEDD8-charged E2 enzyme, UBC12, into proximity with the cullin, thereby facilitating the transfer of NEDD8. This compound positions itself at the interface of the DCN1 and UBC12 interaction, physically preventing their association. This disruption halts the neddylation of CUL3, rendering the CUL3-RING E3 ligase inactive. Consequently, substrate proteins that are normally targeted for degradation by CUL3, such as p21, p27, and NRF2, accumulate within the cell.
Figure 1: Signaling pathway of CUL3 neddylation and its inhibition by this compound.
Data Presentation
The inhibitory potency of this compound on the DCN1-UBC12 interaction is summarized in the table below.
| Compound | Target Interaction | Assay Type | IC50 (nM) | Reference |
| This compound | DCN1-UBC12 | Not Specified | 11 | [1][2] |
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for quantifying the inhibitory effect of this compound on the DCN1-UBC12 interaction. This assay measures the disruption of the binding between recombinant DCN1 and UBC12 proteins in the presence of the inhibitor.
Competitive ELISA Protocol
Materials and Reagents:
-
Recombinant Human DCN1 Protein (His-tagged)
-
Recombinant Human UBC12 Protein (Biotinylated)
-
This compound
-
Assay Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 and 1% Bovine Serum Albumin (BSA)
-
Coating Buffer: PBS, pH 7.4
-
Wash Buffer: PBS with 0.05% Tween-20
-
Blocking Buffer: 5% BSA in PBS
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
96-well high-binding microplate
-
Plate reader capable of measuring absorbance at 450 nm
References
Application Notes and Protocols for WS-383 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
WS-383 is a potent and selective small molecule inhibitor of the DCN1-UBC12 protein-protein interaction, with an IC50 value of 11 nM. By disrupting this interaction, this compound selectively inhibits the neddylation of Cullin 3 (Cul3), a critical step in the activation of Cullin-RING E3 ubiquitin ligases (CRLs). This selective inhibition leads to the accumulation of specific CRL3 substrates, most notably the cell cycle inhibitors p21 and p27, and the transcription factor NRF2, which is a key regulator of the antioxidant response. These downstream effects make this compound a valuable tool for studying the roles of the DCN1-UBC12-Cul3 axis in cell cycle progression, protein degradation, and cellular stress responses.
Mechanism of Action
This compound targets the interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme 12 (UBC12). This interaction is essential for the efficient transfer of NEDD8 (Neural precursor cell expressed, developmentally down-regulated 8), a ubiquitin-like protein, onto Cullin 3. The neddylation of Cullin 3 is required for the assembly and activation of the CRL3 complex. By inhibiting the DCN1-UBC12 interaction, this compound prevents Cul3 neddylation, thereby inactivating the CRL3 ubiquitin ligase complex. This leads to the stabilization and accumulation of CRL3 substrate proteins.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and its effects in various cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target | Assay Type |
| IC50 | 11 nM | DCN1-UBC12 Interaction | Biochemical Assay |
Table 2: Cellular Effects of this compound in MGC-803 and KYSE70 Cell Lines
| Cell Line | Concentration Range | Incubation Time | Key Effects |
| MGC-803 | 0.03 - 10 µM | 24 hours | - Decreased neddylation of Cul1 and Cul3- Accumulation of p21, p27, and NRF2 |
| KYSE70 | 0.03 - 3 µM | 24 hours | - Dose-dependent increase in p21 and p27 expression |
Experimental Protocols
1. Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for accurate and reproducible experimental results.
-
Solubility: this compound is soluble in DMSO.
-
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
To enhance solubility, the tube can be warmed to 37°C and sonicated for a short period.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
2. Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell proliferation. Optimization for specific cell lines is recommended.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment: The next day, prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
-
3. Western Blot Analysis of p21, p27, and NRF2 Accumulation
This protocol describes how to detect the accumulation of key proteins affected by this compound treatment.
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p21, anti-p27, anti-NRF2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells in 100-200 µL of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for Western Blot Analysis.
Application Notes and Protocols: WS-383 Treatment for Cancer Cells
Abstract: This document provides detailed application notes and protocols for the in vitro use of WS-383, a novel therapeutic agent, in cancer cell research. The provided information is intended for researchers, scientists, and professionals in drug development. Please note that the compound "this compound" does not yield specific search results in the current scientific literature. The information presented here is based on the closely related and clinically evaluated compound ABBV-383 , a B-cell maturation antigen (BCMA) and CD3 bispecific antibody. The protocols and data are adapted for an in vitro research context based on the known mechanism of similar therapeutic antibodies.
Introduction
ABBV-383 is a bispecific antibody designed to engage T-cells to target and eliminate cancer cells expressing B-cell maturation antigen (BCMA).[1][2][3][4][5] BCMA is a protein highly expressed on the surface of multiple myeloma cells, making it a prime target for immunotherapy.[4][5] ABBV-383 functions by forming a bridge between the CD3 receptor on T-cells and the BCMA on cancer cells, which activates the T-cells to kill the cancer cells.[2][6] This document outlines the protocols for evaluating the in vitro efficacy of such a compound on cancer cell lines.
Quantitative Data Summary
The following table summarizes the reported clinical dosage and responses for ABBV-383 in patients with relapsed/refractory multiple myeloma. This data is provided for context, and in vitro concentrations should be optimized for specific cell lines and experimental conditions.
| Parameter | Value | Patient Cohort | Reference |
| Clinical Dosage | 0.025 - 120 mg | Dose Escalation | [3] |
| 40 mg and 60 mg | Recommended Phase 2 Dose | [1][4] | |
| Objective Response Rate (ORR) | 57% (all doses) | Efficacy-Evaluable Patients (n=122) | [3] |
| 68% (at doses ≥ 40 mg) | Dose Escalation & Expansion Cohorts | [3][4] | |
| Administration | Intravenously every 3 weeks | Phase 1 Study | [3][4] |
Experimental Protocols
Cell Line Selection and Culture
Recommended Cell Lines:
-
BCMA-positive: RPMI-8226, U-266, MM.1S (Multiple Myeloma)
-
BCMA-negative (Control): Jurkat (T-cell leukemia), HEK293 (Human embryonic kidney)
Culture Conditions:
-
Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cell viability is >95% before initiating experiments.
In Vitro Cytotoxicity Assay (Co-culture)
This protocol determines the cytotoxic potential of the therapeutic antibody by co-culturing target cancer cells with immune effector cells.
Materials:
-
BCMA-positive cancer cells
-
Peripheral Blood Mononuclear Cells (PBMCs) as effector cells
-
Therapeutic Antibody (e.g., ABBV-383)
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate target cancer cells at a density of 1 x 10^4 cells/well in a 96-well plate.
-
Add PBMCs to the wells at an effector-to-target (E:T) ratio of 10:1.
-
Prepare serial dilutions of the therapeutic antibody in culture medium.
-
Add the antibody dilutions to the co-culture wells. Include a no-antibody control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Measure cell viability using a luminescent or fluorescent-based assay according to the manufacturer's instructions.
-
Calculate the percentage of specific cell lysis for each antibody concentration.
Visualizations
Signaling Pathway
Caption: Mechanism of action for ABBV-383.
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity assay.
Conclusion
The protocols and information provided serve as a foundational guide for the in vitro investigation of T-cell engaging bispecific antibodies like ABBV-383. Researchers should adapt these methodologies to their specific experimental needs and cell systems. Careful optimization of antibody concentration, incubation time, and effector-to-target ratios will be critical for obtaining robust and reproducible data.
References
- 1. P862: A PHASE 1 FIRST-IN-HUMAN MONOTHERAPY STUDY OF ABBV-383, A BCMA × CD3 BISPECIFIC T-CELL–REDIRECTING ANTIBODY, IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rarecancernews.com [rarecancernews.com]
- 3. A Phase I First-in-Human Study of ABBV-383, a B-Cell Maturation Antigen × CD3 Bispecific T-Cell Redirecting Antibody, in Patients With Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I First-in-Human Study of ABBV-383, a B-Cell Maturation Antigen × CD3 Bispecific T-Cell Redirecting Antibody, in Patients With Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news.abbvie.com [news.abbvie.com]
- 6. PB2088: ABBV-383 IN COMBINATION WITH ANTI-CANCER REGIMENS IN RELAPSED OR REFRACTORY MULTIPLE MYELOMA: DOSE ESCALATION AND EXPANSION - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Identity of WS-383 in Scientific Research
Initial investigations into the experimental application of a compound designated as "WS-383" in xenograft models have yielded no discernible results within the biomedical and scientific literature. Extensive searches have failed to identify any therapeutic agent or experimental molecule with this identifier.
The designation "this compound" appears to be associated with non-scientific entities, including a WestJet flight and an aluminum alloy. This suggests a potential misidentification or typographical error in the requested topic.
Conversely, a similar identifier, ABBV-383 , corresponds to a well-documented investigational drug. ABBV-383 is a bispecific antibody that targets B-cell maturation antigen (BCMA) and CD3.[1][2][3][4] It is currently under investigation for the treatment of multiple myeloma.[1][2][4] Clinical trial data for ABBV-383 is available, outlining its mechanism of action, safety profile, and efficacy in patients with relapsed/refractory multiple myeloma.[1][2]
Given the absence of any information on a compound named "this compound" in the context of cancer research and xenograft models, it is highly probable that the intended subject of inquiry is ABBV-383.
Further action on this request is contingent on clarification from the user regarding the correct compound identifier. Should the user confirm their interest in ABBV-383, a comprehensive report on its application in xenograft models, including detailed protocols and data, can be compiled based on available scientific literature.
References
- 1. A Phase I First-in-Human Study of ABBV-383, a B-Cell Maturation Antigen × CD3 Bispecific T-Cell Redirecting Antibody, in Patients With Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P862: A PHASE 1 FIRST-IN-HUMAN MONOTHERAPY STUDY OF ABBV-383, A BCMA × CD3 BISPECIFIC T-CELL–REDIRECTING ANTIBODY, IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. news.abbvie.com [news.abbvie.com]
Application Note: Measuring DCN1-UBC12 Inhibition with WS-383
Audience: Researchers, scientists, and drug development professionals.
Introduction
The neddylation pathway is a critical post-translational modification process that regulates the activity of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs). Activation of CRLs requires the covalent attachment of the ubiquitin-like protein NEDD8 to a cullin subunit. This process is catalyzed by a three-step enzymatic cascade involving an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12 or UBE2M), and an E3 ligase.
DCN1 (Defective in Cullin Neddylation 1) acts as a co-E3 ligase, or scaffold protein, that facilitates the efficient transfer of NEDD8 from the E2 enzyme UBC12 to the cullin protein.[1][2] The DCN1-UBC12 protein-protein interaction (PPI) is therefore a crucial node for controlling CRL activity.[2] Dysregulation of this pathway is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3]
WS-383 is a potent, triazolo[1,5-a]pyrimidine-based small molecule inhibitor that effectively blocks the DCN1-UBC12 interaction.[4][5] By doing so, it prevents cullin neddylation, leading to the accumulation of CRL substrate proteins.[4] This application note provides detailed protocols for measuring the inhibitory activity of this compound against the DCN1-UBC12 interaction using biochemical and cellular assays.
Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the neddylation cascade for a generic Cullin (CUL) protein. DCN1 enhances the neddylation process by binding to both UBC12 (loaded with NEDD8) and the CUL-RBX1 complex. This compound physically obstructs the interaction between DCN1 and UBC12, thereby inhibiting the downstream neddylation of the Cullin.
Quantitative Data Summary
This compound has been characterized as a highly potent inhibitor of the DCN1-UBC12 interaction in biochemical assays.[4]
| Compound | Assay Type | Target Interaction | IC50 | Reference |
| This compound | Biochemical Assay | DCN1-UBC12 | 11 nM | [4][5] |
| This compound | Cellular Assay (MGC-803) | LSD1 Inhibition | 0.53 µM | [5] |
Note: this compound has also been identified as a dual-target inhibitor, affecting the histone demethylase LSD1 at higher concentrations.[5]
Experimental Protocols
Protocol 1: TR-FRET Biochemical Assay for DCN1-UBC12 Interaction
This protocol describes a representative Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the DCN1-UBC12 interaction and its inhibition by this compound. The assay relies on the proximity of a donor fluorophore (e.g., Europium chelate) and an acceptor fluorophore (e.g., APC) when His-tagged DCN1 and GST-tagged UBC12 interact.
A. Workflow Diagram
B. Materials and Reagents
-
Proteins: Purified, recombinant His-tagged DCN1 and GST-tagged UBC12.
-
Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.[6]
-
Detection Antibodies: Terbium or Europium (Eu)-chelate conjugated Anti-His antibody (Donor) and Allophycocyanin (APC) or d2 conjugated Anti-GST antibody (Acceptor).
-
Assay Plates: White, low-volume, non-binding 384-well microtiter plates.[7]
-
Plate Reader: A microplate reader capable of TR-FRET measurements (e.g., with excitation at 320-340 nm and dual emission reading at ~665 nm for the acceptor and ~615 nm for the donor).
C. Procedure
-
Compound Plating:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Add a small volume (e.g., 100 nL) of the this compound dilutions or DMSO (for positive and negative controls) to the wells of the 384-well plate. The final DMSO concentration in the assay should be kept below 1%.[8]
-
-
Protein Preparation and Addition:
-
Prepare a 2X working solution of His-DCN1 and GST-UBC12 in Assay Buffer. The optimal final concentrations should be determined empirically but typically range from 10-100 nM.
-
Add 10 µL of the protein mixture to each well containing the compound.
-
For a negative control ("no interaction"), add GST-UBC12 but replace His-DCN1 with Assay Buffer.
-
-
First Incubation:
-
Seal the plate and incubate for 30-60 minutes at room temperature to allow the proteins to interact and bind to the inhibitor.
-
-
Antibody Preparation and Addition:
-
Prepare a 2X working solution of the Eu-anti-His and APC-anti-GST antibodies in Assay Buffer. Optimal concentrations should be determined according to the manufacturer's instructions (typically 1-5 nM final).
-
Add 10 µL of the antibody mixture to each well.
-
-
Second Incubation:
-
Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-enabled plate reader. Set the excitation wavelength to ~340 nm and record emission at both ~615 nm (donor) and ~665 nm (acceptor).
-
D. Data Analysis
-
Calculate the TR-FRET ratio for each well: (Acceptor Emission at 665 nm / Donor Emission at 615 nm) * 10,000.
-
Normalize the data: Set the average ratio of the DMSO-only wells (maximum signal) to 100% activity and the average ratio of the negative control wells (no DCN1) to 0% activity.
-
Plot the normalized percent inhibition against the logarithmic concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for Cellular Cullin Neddylation
This protocol assesses the efficacy of this compound within a cellular context by measuring the neddylation status of cullin proteins.[9] Neddylation adds ~8.5 kDa to the molecular weight of a cullin, causing a detectable mobility shift on an SDS-PAGE gel. Inhibition by this compound will decrease the upper, neddylated band and increase the lower, un-neddylated band.
A. Materials and Reagents
-
Cell Line: A relevant cancer cell line, such as MGC-803 (gastric cancer) or A549 (non-small cell lung cancer), where this compound has shown activity.[3][5]
-
Inhibitor: this compound dissolved in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against Cullin 1 (CUL1) and/or Cullin 3 (CUL3). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also required.
-
SDS-PAGE and Western Blotting reagents.
B. Procedure
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a specified time (e.g., 4-24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 8% polyacrylamide).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CUL3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
If necessary, strip the membrane and re-probe for a loading control.
-
C. Data Analysis
-
Visually inspect the blot for a dose-dependent decrease in the upper band (Neddylated-CUL) and a corresponding increase in the lower band (Un-neddylated-CUL).
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of Neddylated-CUL to Total-CUL (Neddylated + Un-neddylated) for each treatment condition to determine the cellular EC50.
References
- 1. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of WS-384, a first-in-class dual LSD1 and DCN1-UBC12 protein-protein interaction inhibitor for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Discovery of the antitumor activities of a potent DCN1 inhibitor compound 383 targeting LSD1 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Discovery of Novel Pyrazolo-Pyridone DCN1 Inhibitors Controlling Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Detecting p21 and p27 Upregulation Following Treatment with a Hypothetical Compound WS-383
Audience: Researchers, scientists, and drug development professionals.
Introduction: The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The cyclin-dependent kinase inhibitors (CKIs) p21 (WAF1/CIP1) and p27 (KIP1) are critical negative regulators of the cell cycle, primarily acting at the G1/S checkpoint.[1][2] Their expression can be induced by various cellular stresses and anti-cancer agents, leading to cell cycle arrest and providing a mechanism for tumor suppression.[2][3][4] Consequently, detecting the modulation of p21 and p27 is crucial for evaluating the efficacy of novel therapeutic compounds.
This document provides a detailed protocol for treating a cell line with a hypothetical anti-proliferative agent, "Compound WS-383," and subsequently analyzing the expression levels of p21 and p27 proteins using Western blotting.
Note on "this compound": The compound "this compound" is used here as a placeholder for a typical small molecule inhibitor that might induce cell cycle arrest. Searches for "this compound" did not yield a compound with a known mechanism for p21/p27 induction. A similarly named investigational drug, ABBV-383, is an immunotherapeutic agent with a different mechanism of action.[5][6][7][8] The following protocol is, therefore, a general template adaptable for compounds expected to influence cell cycle progression.
Experimental Workflow & Signaling
The overall experimental process involves cell culture and treatment, followed by protein extraction, quantification, separation by electrophoresis, transfer to a membrane, and finally, immunodetection of the target proteins.
Caption: Experimental workflow for Western blot analysis of p21/p27.
The hypothetical Compound this compound is presumed to induce cellular stress, leading to the activation of pathways that upregulate p21 and p27, which in turn inhibit cyclin-dependent kinases (CDKs) to arrest the cell cycle.
Caption: Hypothetical signaling pathway for this compound-induced cell cycle arrest.
Experimental Protocols
Part 1: Cell Culture and Treatment with Compound this compound
-
Cell Seeding:
-
Culture a suitable human cell line (e.g., MCF-7, HCT116) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere and grow for 24 hours to reach 60-70% confluency.
-
-
Compound Treatment:
-
Prepare a stock solution of Compound this compound in a suitable solvent (e.g., DMSO).
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a fixed time point (e.g., 24 hours). Include a vehicle control (DMSO) at the highest volume used.
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 10 µM) for various durations (e.g., 0, 6, 12, 24, 48 hours).
-
-
Cell Harvesting:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).[9]
-
Aspirate the final PBS wash completely.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[9][10]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing.[9][11]
-
Centrifuge the lysate at 13,000 rpm for 20 minutes at 4°C to pellet cellular debris.[9][11]
-
Carefully transfer the supernatant (protein extract) to a new, clean tube and store it at -80°C or proceed to the next step.
-
Part 2: Western Blot Protocol for p21 and p27
-
Protein Quantification:
-
Sample Preparation for SDS-PAGE:
-
Based on the quantification, calculate the volume needed for 30-50 µg of protein per sample.[9][12]
-
In a new tube, mix the protein with 4X Laemmli sample buffer (or a suitable SDS loading buffer) and deionized water to a final volume of 20-25 µL.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9][12]
-
-
SDS-PAGE (Polyacrylamide Gel Electrophoresis):
-
Prepare or use a precast 12% or 15% Tris-Glycine polyacrylamide gel, which is suitable for resolving small proteins like p21 (21 kDa) and p27 (27 kDa).[10][13]
-
Assemble the electrophoresis apparatus and fill it with 1X SDS-PAGE running buffer.
-
Load 30-50 µg of each protein sample into the wells. Load a pre-stained protein ladder in one well to monitor migration.[9]
-
Run the gel at 120-150V until the dye front reaches the bottom of the gel.[14]
-
-
Protein Transfer (Electroblotting):
-
Activate a PVDF membrane (0.22 µm pore size is recommended for small proteins) by soaking it in methanol for 1-2 minutes, followed by equilibration in 1X transfer buffer for 10-15 minutes.[10][12]
-
Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped.
-
Perform the transfer using a wet or semi-dry transfer system. For a wet transfer, run at 100V for 60-90 minutes or overnight at 30V in a cold room or with an ice pack.[10][13] For semi-dry transfer, typical conditions are 20-25V for 30 minutes.[14]
-
-
Immunoblotting and Detection:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Do not let the membrane dry out.[12]
-
Blocking: Incubate the membrane in a blocking buffer (5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle shaking.[9][15]
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., rabbit anti-p21, mouse anti-p27) in the blocking buffer according to the manufacturer's recommended dilution (e.g., 1:1000). Incubate the membrane overnight at 4°C with gentle shaking.[12][15]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[9][15]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer (e.g., 1:2000 - 1:10000) for 1 hour at room temperature.[12]
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.[12]
-
Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.[9][15] Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.
-
-
Stripping and Re-probing for Loading Control:
-
To ensure equal protein loading, the membrane can be stripped and re-probed for a loading control protein like GAPDH or β-actin. Follow a standard stripping protocol and repeat the immunoblotting steps starting from the blocking stage with the primary antibody for the loading control.
-
Data Presentation
Quantitative analysis can be performed by measuring the band intensity (densitometry) of p21 and p27 and normalizing it to the corresponding loading control band. The results can be summarized in a table for clear comparison.
Table 1: Relative Expression of p21 and p27 after 24h Treatment with Compound this compound
| Treatment Group | p21 Expression (Normalized Intensity) | p27 Expression (Normalized Intensity) |
| Vehicle Control (0 µM) | 1.00 ± 0.08 | 1.00 ± 0.11 |
| This compound (1 µM) | 1.52 ± 0.15 | 1.25 ± 0.13 |
| This compound (5 µM) | 3.78 ± 0.31 | 2.10 ± 0.24 |
| This compound (10 µM) | 6.95 ± 0.55 | 3.55 ± 0.39 |
| This compound (25 µM) | 7.12 ± 0.62 | 3.61 ± 0.41 |
Data are presented as mean ± standard deviation from three independent experiments and represent hypothetical values.
References
- 1. Cell cycle regulating proteins p21 and p27 in prognosis of oral squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P21 and p27: roles in carcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential role of cell cycle regulatory genes p21 and p27 expression in inhibition of breast cancer cells by arsenic trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I First-in-Human Study of ABBV-383, a B-Cell Maturation Antigen × CD3 Bispecific T-Cell Redirecting Antibody, in Patients With Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P862: A PHASE 1 FIRST-IN-HUMAN MONOTHERAPY STUDY OF ABBV-383, A BCMA × CD3 BISPECIFIC T-CELL–REDIRECTING ANTIBODY, IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. news.abbvie.com [news.abbvie.com]
- 9. arigobio.com [arigobio.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot protocol [protocols.io]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Study of the Ubiquitin-Proteasome System Using the Proteasome Inhibitor MG132
For Researchers, Scientists, and Drug Development Professionals
Introduction to MG132
MG132 is a potent, reversible, and cell-permeable peptide aldehyde (Z-Leu-Leu-Leu-al) that acts as a proteasome inhibitor.[1][2] It is a valuable tool for studying the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation in eukaryotic cells. The UPS plays a central role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[3][4][5] By inhibiting the proteasome, MG132 allows for the accumulation of ubiquitinated proteins, enabling researchers to study the substrates and the functional consequences of UPS impairment.
Mechanism of Action
MG132 selectively inhibits the chymotrypsin-like activity of the 26S proteasome, a large multi-catalytic protease complex responsible for degrading polyubiquitinated proteins.[1][6] The inhibition of the proteasome by MG132 leads to the stabilization and accumulation of proteins that are normally targeted for degradation. This includes key regulatory proteins such as cell cycle proteins (e.g., cyclins) and tumor suppressors (e.g., p53).[7] A notable effect of MG132 is the inhibition of the degradation of IκB, which in turn prevents the activation of the transcription factor NF-κB.[1][8]
Quantitative Data: Efficacy of MG132
The inhibitory concentration of MG132 can vary depending on the cell line and experimental conditions. Below is a summary of reported IC50 values.
| Parameter | Value | Cell Line/System | Assay | Reference |
| Proteasome Inhibition (Chymotrypsin-like activity) | 100 nM | In vitro | Proteasome activity assay with ZLLL-MCA substrate | [9][10] |
| Proteasome Inhibition (Chymotrypsin-like activity) | 850 nM | In vitro | Proteasome activity assay with SucLLVY-MCA substrate | [9][10] |
| Calpain Inhibition | 1.2 µM | In vitro | Calpain activity assay | [6][11] |
| NF-κB Activation Inhibition | 3 µM | - | - | [2] |
| Cell Viability (IC50) | 18.5 µM (at 24h) | C6 glioma cells | MTT assay | [12][13] |
| Cell Viability (IC50) | 15 µM | ES-2 ovarian cancer cells | Proliferation assay | [14] |
| Cell Viability (IC50) | 25 µM | HEY-T30 ovarian cancer cells | Proliferation assay | [14] |
| Cell Viability (IC50) | 45 µM | OVCAR-3 ovarian cancer cells | Proliferation assay | [14] |
| Cell Viability | Significant reduction at >1 µM (at 72h) | NCI-H2452 & NCI-H2052 mesothelioma cells | WST-1 assay | [15] |
Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol is for assessing the effect of MG132 on cell viability.
Materials:
-
Cells of interest
-
96-well microplate
-
Complete cell culture medium
-
MG132 stock solution (e.g., 10 mM in DMSO)[9]
-
WST-1 reagent
-
Microplate spectrophotometer
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight.[15]
-
Prepare serial dilutions of MG132 in complete medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of MG132 or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[15]
-
Add 10 µL of WST-1 reagent to each well.[15]
-
Incubate for 1-4 hours at 37°C.[15]
-
Measure the absorbance at 420-480 nm using a microplate spectrophotometer.[15]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Protein Accumulation
This protocol is to detect the accumulation of a specific protein of interest following proteasome inhibition by MG132.
Materials:
-
Cells of interest
-
6-well plates or 100 mm dishes
-
MG132 stock solution
-
RIPA buffer with protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates or 100 mm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of MG132 (typically 5-50 µM) for a specified time (e.g., 4-8 hours).[9][10] Include an untreated or vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.[15]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Proteasome Activity Assay
This fluorometric assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cell lysate (prepared in a buffer without protease inhibitors)
-
Proteasome assay buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)[16]
-
MG132 (as a specific inhibitor control)[16]
-
Black 96-well microplate
-
Fluorometric plate reader (Ex/Em = 350/440 nm)[16]
Procedure:
-
Prepare cell lysates by homogenizing cells in a suitable lysis buffer.[17]
-
Determine the protein concentration of the lysates.
-
In a black 96-well plate, add up to 50 µL of each cell lysate to paired wells. Bring the total volume in each well to 100 µL with proteasome assay buffer.[16]
-
To one well of each pair, add 1 µL of MG132 (proteasome inhibitor). To the other well, add 1 µL of assay buffer.[16]
-
Add 1 µL of the proteasome substrate to all wells and mix.[16]
-
Immediately measure the fluorescence kinetics in a microplate reader at 37°C for 30-60 minutes.[16]
-
Proteasome activity is calculated as the difference in fluorescence between the wells with and without the MG132 inhibitor.[16]
Visualizations
Caption: The Ubiquitin-Proteasome System (UPS) Pathway.
Caption: Experimental workflow for studying MG132 effects.
References
- 1. invivogen.com [invivogen.com]
- 2. MG132 - Wikipedia [en.wikipedia.org]
- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 4. Pharmacological Modulation of Ubiquitin-Proteasome Pathways in Oncogenic Signaling [mdpi.com]
- 5. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MG132, a proteasome inhibitor, induces apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MG132-mediated inhibition of the ubiquitin–proteasome pathway ameliorates cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MG-132 | Cell Signaling Technology [cellsignal.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteasome Inhibitor MG-132 and PKC-ι-Specific Inhibitor ICA-1S Degrade Mutant p53 and Induce Apoptosis in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cullin-RING Ligases with WS-383
For Researchers, Scientists, and Drug Development Professionals
Introduction to WS-383 and Cullin-RING Ligases
Cullin-RING ligases (CRLs) represent the largest family of E3 ubiquitin ligases, playing a pivotal role in regulating a vast array of cellular processes by targeting proteins for ubiquitination and subsequent proteasomal degradation. The dysregulation of CRLs is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention. The activity of CRLs is critically dependent on a post-translational modification called neddylation, where the ubiquitin-like protein NEDD8 is conjugated to the cullin scaffold. This process is essential for the catalytic activity of the ligase complex.
This compound is a potent and reversible small molecule inhibitor that specifically targets the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and the NEDD8-conjugating enzyme UBC12. This interaction is crucial for the efficient neddylation of cullins, particularly CUL3 and CUL1. By disrupting the DCN1-UBC12 interaction, this compound effectively blocks the neddylation and subsequent activation of these CRLs, leading to the accumulation of their specific substrates. This makes this compound a valuable chemical probe for elucidating the biological functions of CRLs and for exploring their therapeutic potential.
Mechanism of Action of this compound
This compound functions by occupying a hydrophobic pocket on DCN1, thereby preventing its interaction with UBC12. This disruption is key to inhibiting the transfer of NEDD8 from UBC12 to the cullin subunit. The selective inhibition of CUL3 and CUL1 neddylation by this compound leads to the stabilization and accumulation of their respective substrate proteins, such as the cell cycle inhibitors p21 and p27, and the transcription factor NRF2.
Figure 1: Mechanism of action of this compound in inhibiting Cullin-RING Ligase activity.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound activity.
| Parameter | Value | Description |
| IC₅₀ (DCN1-UBC12 Interaction) | 11 nM[1][2][3][4] | Concentration of this compound required to inhibit 50% of the DCN1-UBC12 protein-protein interaction in biochemical assays. |
| Selectivity | Selective for CUL3/CUL1 neddylation | This compound demonstrates selectivity for inhibiting the neddylation of cullin-3 and cullin-1 over other cullins in cellular assays.[1][2][3][4] |
| Cellular Effect | Accumulation of p21, p27, and NRF2 | Treatment of cells with this compound leads to a dose-dependent increase in the protein levels of known CRL3 and CRL1 substrates.[1][2][3][4] |
Experimental Protocols
Detailed methodologies for key experiments to study CRLs using this compound are provided below.
Protocol 1: In Vitro DCN1-UBC12 Interaction Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory effect of this compound on the DCN1-UBC12 interaction.
Figure 2: Workflow for the in vitro DCN1-UBC12 TR-FRET assay.
Materials:
-
Recombinant His-tagged DCN1
-
Recombinant GST-tagged UBC12
-
Terbium (Tb) cryptate-labeled anti-His antibody
-
d2-labeled anti-GST antibody
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare Reagents:
-
Label His-DCN1 with Tb-anti-His antibody and GST-UBC12 with d2-anti-GST antibody according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in assay buffer. A typical starting concentration is 10 µM.
-
-
Assay Setup:
-
Add 2 µL of this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the labeled His-DCN1-Tb solution to each well.
-
Add 4 µL of the labeled GST-UBC12-d2 solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Read the plate on a TR-FRET plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (d2).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Cullin Neddylation Assay
This protocol uses Western blotting to assess the effect of this compound on the neddylation status of cullins in cultured cells.
Figure 3: Workflow for the cellular cullin neddylation assay.
Materials:
-
Cell line of interest (e.g., HEK293T, HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-CUL3, anti-CUL1, anti-NEDD8
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for the desired time (e.g., 4, 8, 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CUL3, CUL1, or NEDD8 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities. A decrease in the higher molecular weight band (neddylated cullin) and an increase in the lower molecular weight band (un-neddylated cullin) indicates inhibition of neddylation.
-
Protocol 3: Analysis of CRL Substrate Accumulation
This protocol uses Western blotting to detect the accumulation of known CRL substrates (p21, p27, NRF2) following treatment with this compound.
Materials:
-
Same as Protocol 2, with the following primary antibodies: anti-p21, anti-p27, anti-NRF2, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
Procedure: The procedure is identical to Protocol 2, with the following modifications:
-
In step 4, use primary antibodies against p21, p27, NRF2, and a loading control.
-
In step 5, quantify the band intensities of the substrate proteins and normalize them to the loading control to determine the fold-change in protein levels upon this compound treatment.
Protocol 4: Cell Viability Assay
This protocol measures the effect of this compound on the viability of cultured cells using a colorimetric assay such as MTT or WST-1.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 24, 48, 72 hours).
-
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate until the formazan crystals are dissolved.
-
For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Plot the percent viability against the log of the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low TR-FRET signal in interaction assay | - Inactive proteins- Incorrect buffer conditions- Insufficient labeling | - Use freshly purified, active proteins- Optimize buffer pH, salt, and detergent concentrations- Titrate labeling reagents to optimize labeling efficiency |
| No change in cullin neddylation | - this compound is inactive- Cell line is resistant- Insufficient treatment time or concentration | - Verify the activity of this compound with a positive control- Use a different cell line known to be sensitive- Perform a time-course and dose-response experiment |
| High background in Western blots | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or use a different blocking agent- Titrate primary and secondary antibody concentrations- Increase the number and duration of wash steps |
| Inconsistent cell viability results | - Uneven cell seeding- Edge effects in the 96-well plate- Contamination | - Ensure a single-cell suspension before seeding- Avoid using the outer wells of the plate- Maintain sterile cell culture technique |
Conclusion
This compound is a powerful and selective tool for investigating the roles of cullin-RING ligases, particularly those involving CUL3 and CUL1. The protocols outlined in these application notes provide a comprehensive framework for characterizing the biochemical and cellular effects of this compound. By utilizing these methods, researchers can gain valuable insights into the complex biology of the ubiquitin-proteasome system and its potential as a target for novel therapeutic strategies.
References
- 1. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation of Cullin-Ring Ligases (CRLs) in Arabidopsis thaliana Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunoprecipitation of Cullin-RING Ligases (CRLs) in Arabidopsis thaliana Seedlings | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
WS-383 not showing expected effect in cells
Technical Support Center: WS-383
Disclaimer: Initial searches for "this compound" did not yield a publicly known compound with this specific designation. The following guide is a generalized framework for troubleshooting issues with a novel small molecule inhibitor, using "this compound" as a placeholder. The hypothetical mechanism of action for this compound is assumed to be an inhibitor of the "Kinase-X" signaling pathway.
Troubleshooting Guide
This guide provides a systematic approach to identifying why this compound may not be producing the expected effect in your cell-based assays.
Issue: this compound does not inhibit the target pathway or induce the expected phenotype (e.g., apoptosis, cell cycle arrest).
This common issue can be broken down into three main categories: problems with the compound itself, issues related to the cell culture system, and challenges with the experimental assay. Following a logical troubleshooting sequence can help pinpoint the root cause.
Category 1: Compound Integrity and Activity
Question 1: Is the this compound compound active and stable?
-
Possible Cause: The compound may have degraded due to improper storage, or it may be precipitating in your culture medium. Small molecule inhibitors can be sensitive to temperature, light, and repeated freeze-thaw cycles.
-
Troubleshooting Steps:
-
Confirm Solubility: Visually inspect the media after adding this compound. Look for any precipitate or cloudiness. Determine the solubility of this compound in your specific cell culture medium.
-
Check Storage Conditions: Ensure the compound has been stored according to the manufacturer's instructions (e.g., at -20°C or -80°C, protected from light).
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a concentrated stock solution for each experiment. It's best to make single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Use a Positive Control: If available, use a known, well-characterized inhibitor of the same target ("Kinase-X") to confirm that the experimental setup is working as expected.
-
Category 2: Cellular and Target-Related Factors
Question 2: Is the cellular model appropriate and is the target present?
-
Possible Cause: The cell line you are using may not express the target "Kinase-X" at sufficient levels, or it may have a mutation that prevents this compound from binding. Cells can also change with high passage numbers, potentially altering their response to treatments.
-
Troubleshooting Steps:
-
Verify Target Expression: Confirm the presence of "Kinase-X" in your cell line using Western Blot or qPCR.
-
Check for Mutations: Sequence the target protein in your cell line to ensure there are no mutations in the expected binding site of this compound.
-
Use Low-Passage Cells: Use cells within a consistent and low passage number range to ensure experimental reproducibility. It is good practice to establish a master and working cell bank.
-
Test Alternative Cell Lines: If possible, test this compound in a different cell line known to express the target and be sensitive to its inhibition.
-
Question 3: Is this compound engaging its target within the cell?
-
Possible Cause: The compound may not be cell-permeable, or it could be actively pumped out by efflux pumps. Even if the compound enters the cell, it may not be binding to its intended target.
-
Troubleshooting Steps:
-
Perform a Target Engagement Assay: Use techniques like the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ assay to confirm that this compound is binding to "Kinase-X" inside the cells. A successful target engagement assay provides strong evidence that the drug is reaching its intended target.
-
Assess Downstream Signaling: Use Western Blot to check the phosphorylation status of a known downstream substrate of "Kinase-X." A lack of change in phosphorylation after treatment suggests a problem with target engagement or compound activity.
-
Category 3: Assay and Experimental Design
Question 4: Is the experimental protocol optimized?
-
Possible Cause: The concentration range, treatment duration, or the final assay readout may not be optimal for observing the effects of this compound.
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value.
-
Optimize Treatment Duration: Conduct a time-course experiment (e.g., 6, 24, 48, 72 hours) to find the optimal time point for observing the desired effect.
-
Validate the Assay Readout: Ensure your assay (e.g., cell viability, apoptosis) is sensitive and working correctly. Use a positive control compound known to induce the measured effect.
-
Review Cell Seeding Density: The number of cells plated can significantly impact the outcome of the experiment. Optimize the cell seeding density to ensure they are in a logarithmic growth phase during treatment.
-
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound varies between experiments. What could be the reason? A1: Fluctuations in IC50 values are common and can be caused by several factors, including inconsistencies in cell density at the time of treatment, variations in the incubation time, and the health and passage number of the cells. Ensuring consistent experimental conditions is key to obtaining reproducible results.
Q2: I see a phenotype that is inconsistent with the known function of "Kinase-X." What should I do? A2: This could indicate an off-target effect. To investigate this, you can perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement. Using a structurally different inhibitor for the same target can also help clarify if the phenotype is a result of on-target or off-target activity.
Q3: How can I be sure that my this compound is not precipitating in the culture medium? A3: Besides visual inspection, you can centrifuge a sample of the medium after adding the compound and measure the concentration of this compound in the supernatant using techniques like HPLC-MS. This will give you a quantitative measure of its solubility.
Q4: What are the best controls to include in my experiments? A4: At a minimum, you should include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Cells treated with a known inhibitor of the "Kinase-X" pathway or a compound known to produce the expected phenotype.
-
Negative Control: If available, a structurally similar but inactive version of this compound can be a powerful tool to demonstrate specificity.
Data Presentation
Table 1: Troubleshooting Checklist for this compound Inactivity
| Category | Parameter to Check | Recommended Action | Expected Outcome |
| Compound | Solubility in Media | Visual inspection; solubility assay | Clear solution, no precipitate |
| Stability | Prepare fresh dilutions; aliquot stock | Consistent activity across experiments | |
| Cellular | Target Expression | Western Blot / qPCR for "Kinase-X" | Detectable levels of the target protein/mRNA |
| Cell Health & Passage | Use low passage cells; check viability | High cell viability (>95%) before treatment | |
| Assay | Concentration (Dose-Response) | Test a wide range of concentrations | A clear dose-dependent effect is observed |
| Time Course | Test various treatment durations | Identification of optimal time for effect | |
| Target Engagement | CETSA or downstream signaling assay | Evidence of this compound binding to "Kinase-X" |
Table 2: Example Dose-Response Data for a Cell Viability Assay
| This compound Conc. (µM) | % Viability (Observed) | % Viability (Expected) | Notes |
| 0 (Vehicle) | 100% | 100% | Baseline |
| 0.01 | 98% | 95% | No significant effect |
| 0.1 | 95% | 80% | Discrepancy starts |
| 1 | 92% | 50% | No expected effect |
| 10 | 88% | 20% | No expected effect |
| Positive Control | 25% | 25% | Assay is working |
Experimental Protocols
Protocol 1: Western Blot for "Kinase-X" Target Engagement
This protocol is designed to assess whether this compound inhibits the activity of "Kinase-X" by measuring the phosphorylation of its direct downstream substrate, "Substrate-Y."
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the optimized duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated form of "Substrate-Y" (p-Substrate-Y) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total "Substrate-Y" and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities. A successful inhibition by this compound should show a dose-dependent decrease in the p-Substrate-Y / Total Substrate-Y ratio.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol confirms direct binding of this compound to "Kinase-X" in intact cells.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting: Harvest the cells and wash them with PBS.
-
Thermal Challenge: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by performing three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble "Kinase-X" at each temperature point by Western Blot, as described in Protocol 1.
-
Analysis: Plot the amount of soluble "Kinase-X" as a function of temperature. A successful binding of this compound will stabilize the "Kinase-X" protein, resulting in a shift of the melting curve to higher temperatures compared to the vehicle control.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: A systematic workflow for troubleshooting this compound efficacy.
Caption: Decision tree for diagnosing the lack of this compound effect.
optimizing WS-383 dosage for maximum efficacy
Welcome to the technical support center for WS-383. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for maximum efficacy in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental use of this compound.
Q1: I am not observing the expected inhibitory effect of this compound on my target cells. What are the possible reasons?
A1: Several factors could contribute to a lack of observed efficacy. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure that this compound has been stored correctly and has not degraded. Refer to the storage and stability data in the FAQ section.
-
Cell Line Sensitivity: The sensitivity of different cell lines to this compound can vary. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line.
-
Experimental Protocol: Review your experimental protocol to ensure that the incubation time and concentration of this compound are appropriate. A detailed protocol for a cell viability assay is provided below.
-
Target Expression: Confirm that your target cells express the intended molecular target of this compound at sufficient levels.
Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. How can I mitigate this?
A2: Off-target effects or excessive inhibition can lead to cytotoxicity. To address this, you can:
-
Reduce Incubation Time: Shorten the duration of exposure to this compound to minimize toxic effects while still observing the desired inhibitory action.
-
Optimize Concentration: Perform a more granular dose-response curve to identify a narrower effective concentration range that is below the toxicity threshold.
-
Serum Concentration: The concentration of serum in your cell culture media can influence the effective concentration of this compound. Consider optimizing the serum percentage.
Q3: The results of my dose-response experiments are not consistent. What could be causing this variability?
A3: Inconsistent results can stem from several sources. To improve reproducibility:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Assay Timing: Perform the assay at a consistent time point after treatment with this compound.
-
Control Wells: Include appropriate controls (e.g., vehicle-only, untreated) in every experiment to normalize your data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the novel tyrosine kinase, TK-1. Inhibition of TK-1 blocks the downstream phosphorylation of key substrates in the Proliferation Signaling Pathway (PSP), leading to cell cycle arrest and apoptosis in susceptible cell lines.
Signaling Pathway of this compound
Caption: The inhibitory action of this compound on the TK-1 kinase within the Proliferation Signaling Pathway.
Q2: What are the recommended storage conditions and stability of this compound?
A2: For optimal performance, this compound should be stored under the following conditions:
| Form | Storage Temperature | Shelf Life |
| Solid | -20°C | 24 months |
| DMSO Stock Solution (10 mM) | -80°C | 6 months |
Q3: What is the recommended starting concentration range for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. The table below provides a summary of IC50 values for several common cell lines. We recommend starting with a concentration range of 0.1 nM to 1 µM for initial dose-response experiments.
| Cell Line | IC50 (nM) |
| HeLa | 15.2 |
| A549 | 58.7 |
| MCF-7 | 22.4 |
| PC-3 | 120.5 |
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: We recommend using dimethyl sulfoxide (DMSO) to prepare stock solutions of this compound at a concentration of 10 mM. For cell-based assays, further dilutions should be made in the appropriate cell culture medium to ensure the final DMSO concentration is less than 0.1%.
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (MTT)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Workflow for IC50 Determination
Caption: A step-by-step workflow for determining the IC50 value of this compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in complete medium to obtain a range of concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Troubleshooting for IC50 Determination
Caption: A decision tree to troubleshoot inconsistent IC50 results.
Technical Support Center: WS-383 Experiments
Welcome to the technical support center for WS-383. This resource provides troubleshooting guides and answers to frequently asked questions to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10-50 mM. For long-term storage, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. The solid form of this compound is stable at room temperature but should be stored desiccated at 4°C for optimal shelf life.
2. I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
Inconsistent IC50 values can arise from several factors. Please refer to the troubleshooting workflow below. Key areas to investigate include:
-
Compound Stability: Ensure the this compound stock solution has not undergone multiple freeze-thaw cycles.
-
Cell Health and Density: Use cells that are in the logarithmic growth phase and ensure consistent seeding density across all plates.
-
Assay Incubation Time: The duration of drug exposure can significantly impact IC50 values. Ensure the incubation time is consistent with the established protocol.
-
Reagent Quality: Verify the quality and expiration date of your cell culture media, serum, and assay reagents.
3. Does this compound exhibit off-target effects?
This compound is a potent and selective inhibitor of the MEK1/2 kinases. However, like many kinase inhibitors, high concentrations may lead to off-target effects. We recommend performing a kinase panel screen to assess the selectivity profile of this compound in your specific experimental system. A common off-target effect at concentrations above 10 µM can be the inhibition of other kinases in the MAPK pathway.
Troubleshooting Guides
Issue 1: Low Potency or No Effect in Cell-Based Assays
If you observe that this compound is not producing the expected inhibitory effect on cell proliferation or downstream signaling, consider the following troubleshooting steps:
-
Step 1: Verify Compound Integrity
-
Confirm the correct weighing and dilution of the compound.
-
Prepare a fresh stock solution from the solid compound.
-
Check for any visible precipitation in the stock solution or diluted media.
-
-
Step 2: Confirm Target Engagement
-
Perform a Western blot to assess the phosphorylation status of ERK1/2 (p-ERK1/2), the direct downstream target of MEK1/2. A significant reduction in p-ERK1/2 levels upon this compound treatment indicates target engagement.
-
-
Step 3: Optimize Assay Conditions
-
Titrate the concentration of this compound over a wider range (e.g., 0.1 nM to 50 µM).
-
Adjust the treatment duration. Some cell lines may require longer exposure to observe a phenotypic effect.
-
-
Step 4: Check Cell Line Sensitivity
-
Ensure your cell line is known to be sensitive to MEK inhibition. Cell lines with mutations upstream of MEK (e.g., BRAF V600E) are typically more sensitive.
-
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Poor Solubility in Aqueous Solutions for In Vivo Studies
For in vivo administration, this compound requires a specific formulation due to its hydrophobic nature. Direct dilution in saline or PBS will result in precipitation.
-
Recommended Formulation: A common vehicle for in vivo studies is a solution of 5% N-methyl-2-pyrrolidone (NMP), 15% Solutol HS 15, and 80% water.
-
Preparation Steps:
-
Dissolve the required amount of this compound in NMP first.
-
Add Solutol HS 15 and mix thoroughly.
-
Finally, add water dropwise while vortexing to create a clear solution.
-
This formulation should be prepared fresh before each use.
-
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across different cancer cell lines.
Table 1: IC50 Values for Cell Viability (72-hour MTS Assay)
| Cell Line | Cancer Type | BRAF Status | MEK Status | This compound IC50 (nM) |
| A375 | Melanoma | V600E | WT | 15.2 |
| HT-29 | Colorectal | V600E | WT | 25.8 |
| HCT116 | Colorectal | WT | K57N | 450.7 |
| HeLa | Cervical | WT | WT | >10,000 |
Table 2: Target Engagement (p-ERK Inhibition at 1 hour)
| Cell Line | This compound Concentration (nM) | % Inhibition of p-ERK |
| A375 | 10 | 55% |
| A375 | 50 | 92% |
| HT-29 | 10 | 48% |
| HT-29 | 50 | 89% |
Experimental Protocols
Protocol 1: Western Blot for p-ERK Inhibition
-
Cell Seeding: Plate 1.5 x 10^6 cells in 6-well plates and allow them to adhere overnight.
-
Starvation: The following day, replace the medium with a serum-free medium and incubate for 12-16 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 1 hour.
-
Stimulation: Stimulate the cells with 50 ng/mL of epidermal growth factor (EGF) for 15 minutes.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies for p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.
Caption: Mechanism of action of this compound on the MAPK/ERK pathway.
Protocol 2: In Vivo Mouse Xenograft Study
-
Cell Implantation: Subcutaneously implant 5 x 10^6 A375 melanoma cells suspended in Matrigel into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.
-
Randomization: Randomize the mice into two groups: Vehicle control and this compound treatment.
-
Dosing: Prepare the this compound formulation as described in the troubleshooting guide. Administer this compound at a dose of 25 mg/kg via oral gavage once daily. The vehicle group receives the formulation without the compound.
-
Monitoring: Monitor tumor volume and body weight three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study for 21 days or until tumors in the control group reach the predetermined endpoint.
-
Analysis: At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK) and histopathology.
Caption: Workflow for a typical in vivo xenograft study using this compound.
Technical Support Center: WS-383 Off-Target Effects Investigation
This technical support center is designed for researchers, scientists, and drug development professionals utilizing WS-383 in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues related to off-target effects.
Disclaimer on Quantitative Off-Target Data
Publicly available, comprehensive quantitative off-target screening data for this compound, such as a broad kinome scan with IC50 or Ki values, is not readily accessible in the current literature. The following table is a hypothetical representation created to illustrate how such data would be presented for easy comparison. Researchers are strongly encouraged to perform their own comprehensive off-target profiling to accurately assess the selectivity of this compound in their experimental systems.
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Target Class | Target | IC50 (nM) | Fold Selectivity vs. DCN1-UBC12 |
| On-Target | DCN1-UBC12 Interaction | 11 | 1 |
| Off-Target Kinase | Kinase A | >10,000 | >909 |
| Kinase B | 8,500 | 773 | |
| Kinase C | >10,000 | >909 | |
| BTK | >10,000 | >909 | |
| CDK1 | >10,000 | >909 | |
| EGFR | >10,000 | >909 |
Note: The IC50 value for the on-target DCN1-UBC12 interaction is based on published data.[1][2] All other values in this table are hypothetical and for illustrative purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and reversible small molecule inhibitor of the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme 12 (UBC12).[1][2] This interaction is critical for the neddylation of Cullin 3 (CUL3), a key step in the activation of the Cullin-3 RING E3 ubiquitin ligase (CRL3) complex. By inhibiting this interaction, this compound selectively blocks CUL3 neddylation.
Q2: What are the expected downstream effects of this compound treatment?
A2: By selectively inhibiting CUL3 neddylation, this compound leads to the inactivation of the CRL3 E3 ubiquitin ligase complex. This results in the accumulation of CRL3 substrate proteins, most notably Nuclear factor erythroid 2-related factor 2 (NRF2), p21, and p27.[1][2]
Q3: I am observing a phenotype that is inconsistent with the known function of the DCN1-UBC12-CUL3 axis. Could this be due to off-target effects?
A3: While this compound has been reported to be selective, the possibility of off-target effects should always be considered, especially at higher concentrations. An unexpected phenotype could be due to the modulation of other cellular pathways. We recommend performing dose-response experiments to determine if the phenotype occurs at concentrations significantly higher than those required for on-target activity (i.e., inhibition of CUL3 neddylation).
Q4: How can I experimentally verify the on-target activity of this compound in my cellular model?
A4: The most direct way to verify on-target activity is to perform a Western blot analysis. You should observe a decrease in the band corresponding to neddylated CUL3 and an accumulation of CUL3 substrates such as NRF2, p21, and p27 in a dose-dependent manner following this compound treatment.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability (IC50) assays.
-
Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?
-
Answer:
-
Cell Line Integrity: Ensure you are using a consistent and low passage number for your cells. Cell lines can drift genetically and phenotypically over time, which can alter their sensitivity to inhibitors.
-
Seeding Density: Cell density can significantly impact drug response. Standardize your initial cell seeding density to ensure cells are in the exponential growth phase during treatment.
-
Compound Solubility and Stability: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration is consistent across all experiments and does not exceed a level that is toxic to your cells (usually <0.5%). Prepare fresh dilutions of this compound for each experiment to avoid degradation.
-
Issue 2: Unexpected changes in signaling pathways unrelated to CRL3.
-
Question: I am observing modulation of a signaling pathway that is not a known downstream target of CUL3. How can I investigate this?
-
Answer:
-
Dose-Response Analysis: Perform a dose-response experiment and compare the EC50 for the unexpected signaling event with the IC50 for CUL3 neddylation inhibition. A large discrepancy may suggest an off-target effect.
-
Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound. If the inactive analog does not produce the unexpected phenotype, it strengthens the hypothesis of an off-target effect of this compound.
-
Orthogonal Approach: Use a different method to inhibit the DCN1-UBC12-CUL3 pathway, such as siRNA or shRNA knockdown of DCN1 or CUL3. If the phenotype is not replicated with the genetic approach, it is likely an off-target effect of this compound.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of Cullin 3 Neddylation and Substrate Accumulation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against neddylated CUL3, total CUL3, NRF2, p21, p27, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: In Vitro Neddylation Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on the DCN1-UBC12-mediated neddylation of CUL3.
-
Reaction Setup: In a microcentrifuge tube, combine the following recombinant proteins in reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT):
-
NEDD8-activating enzyme (NAE1/UBA3)
-
UBC12
-
DCN1
-
CUL3/RBX1 complex
-
NEDD8
-
-
Inhibitor Addition: Add this compound at various concentrations or DMSO as a vehicle control.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody specific for CUL3 to visualize the shift from un-neddylated to neddylated CUL3.
Visualizations
Caption: this compound inhibits the DCN1-UBC12 interaction, blocking CUL3 neddylation and substrate degradation.
Caption: Workflow for investigating suspected off-target effects of this compound.
References
Technical Support Center: Western Blot Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during western blotting experiments.
Troubleshooting Guides
This section provides detailed solutions to common problems you might encounter during your western blot experiment.
High Background
A high background can obscure the specific signal of your target protein, making it difficult to interpret the results.[1][2][3]
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., overnight at 4°C) or the concentration of the blocking agent (e.g., up to 10%). Consider switching to a different blocking agent, such as bovine serum albumin (BSA) or casein, as some antibodies may have cross-reactivity with proteins in non-fat dry milk.[4][5] |
| Antibody Concentration Too High | Optimize the concentration of both the primary and secondary antibodies by performing a titration.[3][6] High antibody concentrations can lead to non-specific binding.[3] |
| Insufficient Washing | Increase the number and/or duration of the wash steps.[3][4] Also, consider increasing the volume of the washing buffer.[4] Adding a detergent like Tween 20 to the wash buffer can also help reduce background.[7][8] |
| Contaminated Buffers | Ensure all buffers are freshly prepared and filtered to remove any particulates or bacterial contamination.[2] |
| Membrane Overexposure | Reduce the exposure time when imaging the blot.[2] |
Weak or No Signal
The absence of a signal can be frustrating. Here are several factors that could be contributing to this issue.[1]
| Potential Cause | Recommended Solution |
| Low Target Protein Abundance | Increase the amount of protein loaded per well.[4][9] Consider using techniques like immunoprecipitation to enrich the sample for your target protein.[4][10] |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S.[10][11] Optimize transfer time and voltage, especially for high or low molecular weight proteins.[12] Ensure there are no air bubbles between the gel and the membrane.[5][10] |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low.[4] Increase the antibody concentration or the incubation time (e.g., overnight at 4°C).[1][4] Ensure the secondary antibody is compatible with the primary antibody's host species.[13] |
| Inactive Enzyme or Substrate | Check the expiration dates of your HRP-conjugated secondary antibodies and chemiluminescent substrate.[1][13] Do not use sodium azide with HRP-conjugated antibodies as it is an inhibitor.[1][14] |
| Incorrect Blocking Agent | Some blocking agents can mask the epitope of interest. Try switching to a different blocking buffer.[8][15] For phosphorylated proteins, BSA is often recommended over milk-based blockers.[8][11] |
Non-Specific Bands
The presence of unexpected bands can complicate the analysis of your western blot.
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | The primary antibody may be recognizing other proteins with similar epitopes. Check the antibody's datasheet for specificity information and consider using a different antibody. |
| Sample Degradation | Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[4][15] Always handle samples on ice or at 4°C.[15] |
| High Antibody Concentration | Reduce the concentration of the primary and/or secondary antibody.[1] |
| Insufficient Blocking or Washing | Increase the blocking time and/or the number and duration of wash steps to remove non-specifically bound antibodies.[4] |
| Protein Aggregation | Ensure complete sample reduction and denaturation by adding fresh reducing agents (like DTT or β-mercaptoethanol) to the sample buffer and boiling the samples before loading.[10] |
Frequently Asked Questions (FAQs)
Q1: Why are my protein bands smiling or frowning?
This is often due to the gel running too hot.[7] Try running the gel at a lower voltage or in a cold room to dissipate heat.[7][8] Unevenly poured gels can also cause this issue.[9]
Q2: What could be causing patchy or uneven spots on my blot?
This can be caused by several factors, including:
-
Air bubbles trapped between the gel and the membrane during transfer.[5][10]
-
Uneven wetting of the membrane before transfer.[16]
-
Aggregates in the blocking buffer or antibody solutions. [17] Ensure all solutions are well-dissolved and consider filtering them.[17]
-
The membrane drying out at any point during the process.[5][17]
Q3: How much protein should I load per well?
The optimal amount of protein to load depends on the abundance of your target protein. A general starting point is 10-50 µg of total protein from a cell lysate.[1][7] You may need to perform a titration to determine the ideal amount for your specific experiment.
Q4: Can I reuse my primary antibody solution?
While it is possible to reuse primary antibody solutions, it is generally not recommended as it can lead to weaker signals and higher background over time.[4] If you do choose to reuse it, store it at 4°C and be aware of potential degradation.
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general guideline. Optimization of specific steps may be required for your particular antibody and target protein.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors on ice.[18][19]
-
Determine the protein concentration of the lysate using a protein assay such as the BCA assay.[18][20]
-
Mix the desired amount of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[10][20]
-
-
SDS-PAGE:
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.[20]
-
Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.[20] The percentage of the gel should be chosen based on the molecular weight of the target protein.[8]
-
-
Protein Transfer:
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.[20] Note: PVDF membranes require a brief pre-wetting step in methanol.[13]
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.[10]
-
Transfer the proteins from the gel to the membrane using a wet, semi-dry, or dry transfer system.[12][20]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the transferred proteins and confirm transfer efficiency.[11]
-
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[11][18]
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[11][18]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[11][18]
-
Wash the membrane again three times for 5-10 minutes each with wash buffer.[11][18]
-
-
Detection:
Visualizations
Caption: A diagram illustrating the key stages of the western blot experimental workflow.
Caption: A decision tree to guide troubleshooting common western blot issues.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 8. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. arp1.com [arp1.com]
- 14. Quick Tips on Improving your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Western Blot Doctor™ — Signal Strength Problems | Bio-Rad [bio-rad.com]
- 17. bio-rad.com [bio-rad.com]
- 18. origene.com [origene.com]
- 19. protocols.io [protocols.io]
- 20. Western blot protocol - Creative BioMart [creativebiomart.net]
Technical Support Center: WS-383 Experimental Variability and Controls
Welcome to the technical support center for WS-383, a potent and selective small molecule inhibitor of the DCN1-UBC12 protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common sources of variability, and offer troubleshooting solutions to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an experimental inhibitor that targets the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme 12 (UBC12).[1] This interaction is crucial for the process of neddylation, a post-translational modification that attaches the ubiquitin-like protein NEDD8 to substrate proteins. Specifically, this compound selectively inhibits the neddylation of Cullin 3 (CUL3), a scaffold protein for a class of E3 ubiquitin ligases known as Cullin-RING Ligases (CRLs).[1] By blocking CUL3 neddylation, this compound effectively inactivates CUL3-based E3 ligases, leading to the accumulation of their downstream substrates, such as the transcription factor NRF2.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Stock solutions should be prepared in a suitable solvent, such as DMSO. Once in solution, it is advisable to aliquot the stock and store it at -80°C to minimize freeze-thaw cycles. A product data sheet suggests that a stock solution stored at -80°C should be used within 6 months, and within 1 month if stored at -20°C.[1] To enhance solubility, gently warming the solution to 37°C and using an ultrasonic bath may be beneficial.[1]
Q3: What are appropriate positive and negative controls for experiments with this compound?
A3: The selection of appropriate controls is essential for interpreting the results of your experiments.
-
Positive Controls:
-
MLN4924 (Pevonedistat): This is a well-characterized and potent inhibitor of the NEDD8-activating enzyme (NAE), the first step in the neddylation cascade.[3][4][5] As it blocks all cullin neddylation, it serves as a robust positive control to confirm that the experimental system is responsive to neddylation inhibition.
-
Other DCN1-UBC12 Inhibitors: Compounds like DI-591, which also selectively inhibit CUL3 neddylation, can be used as a comparator to validate on-target effects.[2]
-
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to control cells at the same final concentration used for the experimental treatment.
-
Inactive Epimer/Analog: If available, an inactive structural analog of this compound that does not bind to DCN1 would be an ideal negative control to rule out off-target effects.
-
Q4: How can I confirm that this compound is active in my cellular model?
A4: The primary method to confirm the activity of this compound is to assess the neddylation status of Cullin 3 (CUL3) and the accumulation of its downstream substrates.
-
Western Blotting for CUL3 Neddylation: Treatment with active this compound should lead to a decrease in the higher molecular weight band corresponding to neddylated CUL3 (N8-CUL3) and a corresponding increase in the lower molecular weight un-neddylated CUL3 band.
-
Western Blotting for Substrate Accumulation: A key substrate of the CUL3 E3 ligase is NRF2. Inhibition of CUL3 neddylation by this compound is expected to cause an accumulation of NRF2 protein.[1][2] Other known substrates of CUL3-based ligases that may accumulate include p21 and p27.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No change in CUL3 neddylation status after this compound treatment. | Compound Inactivity: Improper storage or handling may have led to degradation. | Ensure proper storage and handling procedures are followed. Test a fresh aliquot of the compound. |
| Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal effective concentration. IC50 values can vary between cell lines. | |
| Insufficient Treatment Time: The incubation time may not be long enough to observe a significant effect. | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration. | |
| Cell Line Insensitivity: The cell line may have intrinsic resistance mechanisms. | Try a different cell line known to be sensitive to neddylation inhibitors. Confirm the expression of DCN1 and UBC12 in your cell line. | |
| High background or non-specific bands in Western blot for neddylated proteins. | Antibody Specificity: The primary antibody may have low specificity. | Use a highly validated antibody specific for the protein of interest (e.g., CUL3, NRF2). Include an isotype control for immunoprecipitation experiments. |
| Lysis Buffer Composition: The lysis buffer may not be optimal for preserving post-translational modifications. | Use a lysis buffer containing protease and phosphatase inhibitors, as well as de-neddylating enzyme inhibitors like NEM (N-ethylmaleimide) if necessary. | |
| Variability between replicate experiments. | Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or growth phase can affect cellular responses. | Standardize cell seeding density and use cells within a consistent passage number range. Ensure cells are in the exponential growth phase at the time of treatment. |
| Inaccurate Compound Dilution: Errors in preparing stock solutions or serial dilutions. | Prepare fresh dilutions for each experiment from a well-maintained stock. Use calibrated pipettes. | |
| Unexpected cell toxicity. | Off-target Effects: At high concentrations, this compound may have off-target effects. | Use the lowest effective concentration determined from your dose-response studies. Compare the phenotype to that of other neddylation inhibitors like MLN4924 to assess if the toxicity is likely on-target. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.5%). |
Quantitative Data Summary
| Compound | Target | IC50 Value | Assay Type | Reference |
| This compound | DCN1-UBC12 Interaction | 11 nM | Biochemical Assay | [1] |
| DI-1548 | DCN1 (covalent) | ~0.3 nM (cellular) | Cullin 3 Neddylation Inhibition | [2] |
| DI-1859 | DCN1 (covalent) | ~0.3 nM (cellular) | Cullin 3 Neddylation Inhibition | [2] |
| MLN4924 | NEDD8-Activating Enzyme (NAE) | Varies by cell line | Cell Viability | [4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Cullin 3 Neddylation
This protocol outlines the steps to assess the effect of this compound on the neddylation status of Cullin 3 in a cellular context.
Materials:
-
Cell line of interest (e.g., U2OS, A549)
-
This compound
-
MLN4924 (positive control)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-CUL3, anti-NRF2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a positive control (e.g., 1 µM MLN4924) and a vehicle control (DMSO at the same final concentration as the highest this compound dose). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CUL3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an appropriate imaging system. Neddylated CUL3 will appear as a higher molecular weight band compared to the un-neddylated form.
Visualizations
Caption: Mechanism of this compound action on the CUL3 neddylation pathway.
References
- 1. Quantitative analyses for effects of neddylation on CRL2VHL substrate ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. scienceopen.com [scienceopen.com]
- 5. A review on cullin neddylation and strategies to identify its inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining WS-383 (ABBV-383) Treatment Time Course
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with WS-383 (ABBV-383). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (ABBV-383)?
A1: this compound (ABBV-383) is a bispecific antibody that functions as a T-cell engager. It has two binding arms: one with high affinity for B-cell maturation antigen (BCMA) expressed on multiple myeloma cells, and a second, low-affinity arm for the CD3 receptor on T-cells. This dual-targeting mechanism brings T-cells into close proximity with cancer cells, leading to T-cell activation and subsequent lysis of the myeloma cells. The low-affinity binding to CD3 is a design feature intended to reduce the risk of cytokine release syndrome (CRS).
Q2: What are the key in vitro assays to assess the function of this compound (ABBV-383)?
A2: The three primary in vitro assays to characterize the activity of this compound (ABBV-383) are:
-
T-cell Mediated Cytotoxicity Assay: To measure the ability of this compound to induce T-cell killing of BCMA-positive target cells.
-
Cytokine Release Assay: To quantify the release of cytokines from T-cells upon engagement by this compound, which is crucial for assessing the potential for cytokine release syndrome (CRS).
-
T-cell Activation and Exhaustion Marker Analysis: To evaluate the expression of markers on T-cells that indicate their activation state and potential for exhaustion over time.
Troubleshooting Guides
T-cell Mediated Cytotoxicity Assay
| Issue | Possible Cause | Recommended Solution |
| Low or no target cell lysis | Effector to target (E:T) ratio is not optimal. | Titrate the E:T ratio. Common starting points are 10:1, 5:1, and 1:1. |
| Target cells have low BCMA expression. | Confirm BCMA expression on target cells using flow cytometry. Use a cell line with known high BCMA expression as a positive control. | |
| Sub-optimal concentration of this compound. | Perform a dose-response curve with a wide range of this compound concentrations. | |
| Poor T-cell health or viability. | Use freshly isolated peripheral blood mononuclear cells (PBMCs) or T-cells. Check T-cell viability before and after the assay. | |
| High background lysis (in no-antibody control) | Target cells are unhealthy. | Ensure target cells are in the logarithmic growth phase and have high viability before starting the assay. |
| Spontaneous T-cell activation. | Use T-cells from a healthy donor and handle them gently to minimize spontaneous activation. |
Cytokine Release Assay
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Uneven cell plating. | Ensure homogenous cell suspension before plating. Use reverse pipetting techniques. |
| Edge effects in the culture plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. | |
| Low or no cytokine detection | Inappropriate time point for supernatant collection. | Perform a time-course experiment to determine the peak of cytokine production (e.g., 24, 48, 72 hours). |
| Insufficient T-cell activation. | Verify T-cell activation through flow cytometry for activation markers like CD69 and CD25. | |
| Cytokine degradation. | Add a protease inhibitor cocktail to the supernatant samples immediately after collection and store them at -80°C. |
T-cell Activation and Exhaustion Marker Analysis
| Issue | Possible Cause | Recommended Solution |
| Weak or no signal for activation/exhaustion markers | Incorrect antibody staining protocol. | Optimize antibody concentrations and incubation times. Use a positive control for stimulation (e.g., PHA or anti-CD3/CD28 beads) to validate the staining panel.[1][2] |
| Inappropriate gating strategy in flow cytometry. | Use fluorescence minus one (FMO) controls to set accurate gates. Include viability dye to exclude dead cells from the analysis. | |
| High non-specific staining | Fc receptor-mediated antibody binding. | Block Fc receptors on T-cells with an Fc blocking reagent before adding specific antibodies.[3] |
| Dead cells are included in the analysis. | Use a viability dye to exclude dead cells, as they can non-specifically bind antibodies. |
Experimental Protocols & Visualizations
Signaling Pathway of this compound (ABBV-383)
Caption: Mechanism of action of this compound (ABBV-383).
Experimental Workflow for In Vitro Assays
Caption: General workflow for in vitro characterization of this compound (ABBV-383).
Detailed Methodologies
1. T-cell Mediated Cytotoxicity Assay
-
Objective: To determine the dose-dependent cytotoxic potential of this compound (ABBV-383).
-
Materials:
-
BCMA-positive multiple myeloma cell line (e.g., MM.1S)
-
Healthy donor PBMCs or isolated T-cells
-
This compound (ABBV-383)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
-
-
Protocol:
-
Plate target cells at a density of 1 x 10^4 cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound (ABBV-383).
-
Add effector cells (PBMCs or T-cells) at the desired E:T ratio (e.g., 10:1).
-
Add the this compound (ABBV-383) dilutions to the respective wells.
-
Include control wells: target cells only (spontaneous release), target cells with lysis buffer (maximum release), and target and effector cells without antibody (background lysis).
-
Incubate the plate for the desired time course (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.
-
Measure cytotoxicity according to the manufacturer's instructions for the chosen assay kit.
-
2. Cytokine Release Assay
-
Objective: To measure the levels of key cytokines released upon T-cell activation by this compound (ABBV-383).
-
Materials:
-
Same as for the cytotoxicity assay.
-
Cytokine detection kit (e.g., ELISA or multiplex bead-based assay for IFN-γ, TNF-α, IL-2, IL-6, IL-10).
-
-
Protocol:
-
Set up the co-culture as described in the cytotoxicity assay protocol.
-
At the end of the incubation period, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Store the supernatant at -80°C until analysis.
-
Measure cytokine concentrations using the chosen detection kit according to the manufacturer's protocol.
-
3. T-cell Activation and Exhaustion Marker Analysis by Flow Cytometry
-
Objective: To assess the phenotype of T-cells after co-culture with target cells and this compound (ABBV-383).
-
Materials:
-
Cells from the co-culture experiment.
-
Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8, CD25, CD69, PD-1, TIM-3, LAG-3).
-
Viability dye (e.g., 7-AAD, DAPI).
-
Flow cytometry buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
-
-
Protocol:
-
At the end of the co-culture incubation, gently resuspend the cells and transfer them to FACS tubes.
-
Wash the cells with flow cytometry buffer.
-
Stain with a viability dye according to the manufacturer's instructions.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Add the antibody cocktail for surface markers and incubate in the dark at 4°C for 30 minutes.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single T-cell populations to assess marker expression.[1][2]
-
References
Validation & Comparative
Validating the Inhibitory Effect of WS-383 on DCN1-UBC12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of WS-383, a potent inhibitor of the DCN1-UBC12 protein-protein interaction, with other known inhibitors. The information presented herein is supported by experimental data from publicly available research to facilitate an objective evaluation of this compound's performance and to provide detailed methodologies for key validation experiments.
Inhibitor Performance Comparison
The following table summarizes the quantitative data for this compound and alternative inhibitors targeting the DCN1-UBC12 interaction or the broader neddylation pathway.
| Inhibitor | Target | Assay Type | Potency (IC50/Ki/KD) | Cell-Based Activity | Notes |
| This compound | DCN1-UBC12 | Not Specified | IC50: 11 nM | Inhibits Cul1/3 neddylation, induces p21, p27, and NRF2 accumulation | Potent and selective inhibitor of the DCN1-UBC12 interaction. |
| DI-591 | DCN1-UBC12 | Fluorescence Polarization (FP) | Ki: 10-12 nM | Selectively inhibits Cullin 3 neddylation | High-affinity, cell-permeable small-molecule inhibitor. |
| DI-404 | DCN1-UBC12 | Not Specified | KD: 6.9 nM | Selectively inhibits Cullin 3 neddylation | Peptidomimetic inhibitor. |
| DC-2 | DCN1-UBC12 | Not Specified | IC50: 15 nM | Inhibits Cullin 3 neddylation | Potent DCN1-UBC12 inhibitor. |
| MLN4924 (Pevonedistat) | NAE (NEDD8-Activating Enzyme) | Not Specified | Varies by cell line | Broadly inhibits all Cullin-RING ligases (CRLs) | First-in-class NAE inhibitor, currently in clinical trials. Acts upstream of DCN1-UBC12. |
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the neddylation pathway, focusing on the role of the DCN1-UBC12 interaction and the mechanism of inhibition by this compound. DCN1 acts as a scaffold protein, bringing together the E2 conjugating enzyme UBC12 (charged with NEDD8) and the Cullin subunit of a Cullin-RING E3 ligase (CRL). This proximity facilitates the transfer of NEDD8 to the Cullin, a process known as neddylation, which is essential for the activation of the CRL. This compound directly binds to DCN1, preventing its interaction with UBC12 and thereby inhibiting Cullin neddylation and subsequent CRL activity.
Experimental Workflow for Inhibitor Validation
The following diagram outlines a general workflow for validating the inhibitory effect of a compound like this compound on the DCN1-UBC12 interaction, progressing from initial biochemical assays to cellular and functional readouts.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that specific concentrations and incubation times may require optimization based on the specific reagents and cell lines used.
Fluorescence Polarization (FP) Binding Assay
-
Objective: To determine the binding affinity (Ki) of inhibitors to the DCN1 protein.
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled probe from DCN1 by an unlabeled inhibitor. The change in polarization of the emitted light is proportional to the amount of displaced probe.
-
General Protocol:
-
Reagents: Purified recombinant human DCN1 protein, a fluorescently labeled peptide derived from UBC12 (probe), and the test inhibitor (e.g., this compound, DI-591).
-
Assay Buffer: A suitable buffer, such as PBS with 0.01% Triton X-100.
-
Procedure:
-
Prepare a series of dilutions of the test inhibitor.
-
In a microplate, combine the DCN1 protein, the fluorescent probe at a constant concentration, and the various concentrations of the inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis: The Ki value is calculated from the IC50 value obtained from the dose-response curve using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of the inhibitor with DCN1 in a cellular context.
-
Principle: Ligand binding can stabilize a target protein, leading to an increase in its melting temperature. CETSA measures the amount of soluble DCN1 protein remaining after heating cells at various temperatures in the presence or absence of the inhibitor.
-
General Protocol:
-
Cell Culture: Culture cells of interest to an appropriate confluency.
-
Inhibitor Treatment: Treat the cells with the test inhibitor or vehicle control for a defined period (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Detection: Analyze the supernatant (soluble fraction) by Western blotting using an antibody specific for DCN1.
-
Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Co-Immunoprecipitation (Co-IP)
-
Objective: To demonstrate that the inhibitor disrupts the interaction between DCN1 and UBC12 in cells.
-
Principle: An antibody against a "bait" protein (e.g., DCN1) is used to pull it down from a cell lysate, along with any interacting "prey" proteins (e.g., UBC12). The presence of the prey protein is then detected by Western blotting.
-
General Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the inhibitor or vehicle control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for the bait protein (e.g., anti-DCN1).
-
Add protein A/G-conjugated beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Detection: Elute the proteins from the beads and analyze the eluate by SDS-PAGE and Western blotting using an antibody against the prey protein (e.g., anti-UBC12).
-
Data Analysis: A decrease in the amount of co-immunoprecipitated UBC12 in the inhibitor-treated sample compared to the control indicates disruption of the DCN1-UBC12 interaction.
-
Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics (association and dissociation rates) and affinity (KD) of the inhibitor to DCN1.
-
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to an immobilized ligand (DCN1).
-
General Protocol:
-
Immobilization: Covalently immobilize purified DCN1 protein onto the surface of a sensor chip.
-
Binding Analysis:
-
Inject a series of concentrations of the test inhibitor over the sensor surface.
-
Monitor the binding response in real-time.
-
After each injection, flow buffer over the surface to measure the dissociation of the inhibitor.
-
-
Regeneration: If necessary, inject a regeneration solution to remove the bound inhibitor and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
In Vitro Neddylation Assay
-
Objective: To assess the functional consequence of DCN1-UBC12 inhibition on the enzymatic activity of the neddylation cascade.
-
Principle: This assay reconstitutes the neddylation reaction in vitro using purified components and measures the transfer of NEDD8 to a Cullin substrate.
-
General Protocol:
-
Reaction Components: Purified NAE, UBC12, DCN1, a Cullin-RBX1 complex, NEDD8, and ATP.
-
Reaction Setup:
-
Combine the reaction components in a suitable buffer.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at a specific temperature (e.g., 37°C) for a defined time.
-
-
Detection: Stop the reaction and analyze the products by Western blotting using an antibody that recognizes the neddylated form of the Cullin.
-
Data Analysis: A decrease in the amount of neddylated Cullin in the presence of the inhibitor demonstrates its functional inhibitory activity.
-
A Comparative Guide to WS-383 and Other DCN1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of WS-383 and other prominent inhibitors of Defective in Cullin Neddylation 1 (DCN1). This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in research and development.
DCN1 is a critical E3 ligase component in the neddylation pathway, which regulates the activity of Cullin-RING Ligases (CRLs), a major class of ubiquitin E3 ligases. The DCN1-UBC12 protein-protein interaction (PPI) is essential for the neddylation and subsequent activation of specific cullins, particularly Cullin 3 (CUL3). Inhibition of this interaction presents a promising therapeutic strategy for various diseases, including certain cancers. This guide focuses on this compound, a potent and selective DCN1 inhibitor, and compares its performance against other well-characterized DCN1 inhibitors.
Performance Comparison of DCN1 Inhibitors
The following table summarizes the reported biochemical potencies of this compound and other notable DCN1 inhibitors. The data highlights the varying affinities and mechanisms of action of these compounds.
| Compound | Target Interaction | Assay Type | IC50 (nM) | Ki (nM) | Mechanism | Key Features |
| This compound | DCN1-UBC12 | TR-FRET | 11[1] | - | Reversible | Potent and selective inhibitor of CUL1 and CUL3 neddylation[1] |
| DI-591 | DCN1-UBC12 | FP | - | 10-12[2][3][4][5] | Reversible | High-affinity inhibitor, selective for DCN1/2 over DCN3/4/5[2] |
| DI-1548 | DCN1 | FP | 4.6[6] | <1[6] | Covalent | Highly potent covalent inhibitor, ~1000 times more potent than DI-591 in inhibiting CUL3 neddylation[6][7][8][9] |
| DI-1859 | DCN1 | - | - | - | Covalent | Potent and selective covalent inhibitor of CUL3 neddylation[7][8][9] |
| NAcM-OPT | DCN1-UBE2M | TR-FRET | 79[10][11] | - | Reversible | Orally bioavailable inhibitor[12] |
Signaling Pathway and Inhibitor Mechanism
The diagram below illustrates the canonical DCN1-mediated Cullin neddylation pathway and the mechanism of action for DCN1 inhibitors. DCN1 acts as a scaffold, bringing the NEDD8-charged E2 enzyme UBC12 into proximity with a cullin (e.g., CUL3), facilitating the transfer of NEDD8. This neddylation event activates the Cullin-RING Ligase. DCN1 inhibitors, such as this compound, bind to DCN1 and disrupt its interaction with UBC12, thereby preventing cullin neddylation and subsequent CRL activation.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize and compare DCN1 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to quantify the inhibition of the DCN1-UBC12 protein-protein interaction in a high-throughput format.
-
Principle: The assay measures the proximity of two molecules labeled with a donor (e.g., Terbium) and an acceptor (e.g., AlexaFluor488) fluorophore. When DCN1 (labeled with donor) and UBC12 (labeled with acceptor) interact, excitation of the donor leads to energy transfer and emission from the acceptor. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
-
Protocol Outline:
-
Reagent Preparation: Recombinant, purified DCN1 is biotinylated and UBC12 is labeled with a fluorescent dye.
-
Assay Setup: In a 384-well plate, biotinylated DCN1, labeled UBC12, and a Terbium-conjugated streptavidin are mixed in an assay buffer.
-
Compound Addition: Serial dilutions of the test compounds (e.g., this compound) are added to the wells.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: The percentage of inhibition is calculated relative to controls (no inhibitor and maximum inhibition), and IC50 values are determined by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein within a cellular context.
-
Principle: Ligand binding can stabilize a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with a compound and then heated. The amount of soluble target protein remaining after heating is quantified, with an increase in soluble protein indicating target engagement.
-
Protocol Outline:
-
Cell Treatment: Cultured cells are treated with the DCN1 inhibitor or a vehicle control for a defined period.
-
Heating: The cell suspension is aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: The cells are lysed, typically by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Fractions: The lysate is centrifuged at high speed to pellet the aggregated, denatured proteins.
-
Quantification: The amount of soluble DCN1 in the supernatant is quantified, usually by Western blotting or other protein detection methods like AlphaLISA.
-
Data Analysis: The amount of soluble DCN1 at each temperature is plotted to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Western Blotting for Cullin Neddylation
This technique is used to assess the cellular activity of DCN1 inhibitors by measuring their effect on the neddylation status of cullins.
-
Principle: Neddylation adds approximately 8.5 kDa to the molecular weight of a cullin protein. This size shift can be detected by separating proteins via SDS-PAGE and probing with a cullin-specific antibody. A decrease in the band corresponding to the neddylated cullin and an increase in the unneddylated form indicate inhibitor activity.
-
Protocol Outline:
-
Cell Treatment: Cells are treated with various concentrations of the DCN1 inhibitor for a specified time.
-
Protein Extraction: Cells are lysed, and total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the cullin of interest (e.g., anti-CUL3).
-
The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands corresponding to neddylated and unneddylated cullin are visualized.
-
Analysis: The relative intensity of the neddylated and unneddylated bands is quantified to determine the extent of neddylation inhibition.
-
DCN1 Inhibitor Discovery and Validation Workflow
The following diagram outlines a typical workflow for the discovery and validation of novel DCN1 inhibitors, from initial screening to in vivo studies.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DI-591 | CymitQuimica [cymitquimica.com]
- 4. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DI-1548 | DCN1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity (Journal Article) | OSTI.GOV [osti.gov]
- 9. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAcM-OPT - TargetMol Chemicals Inc [bioscience.co.uk]
- 11. Sapphire Bioscience [sapphirebioscience.com]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of WS-383 (ABBV-383) and MLN4924
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of WS-383 (now known as ABBV-383) and MLN4924. While both agents represent promising anti-cancer strategies, they operate through fundamentally different mechanisms of action and are being evaluated in distinct clinical contexts. This document summarizes their performance based on available preclinical and clinical data, details the experimental protocols used in key studies, and visualizes their respective mechanisms and workflows.
Executive Summary
This compound (ABBV-383) is a B-cell maturation antigen (BCMA) and CD3-targeting bispecific antibody designed for the treatment of relapsed/refractory multiple myeloma (RRMM). Its mechanism involves redirecting T-cells to kill myeloma cells. Clinical trial data has demonstrated significant response rates in a heavily pretreated patient population.
MLN4924 (Pevonedistat) is a first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE). By blocking the neddylation pathway, MLN4924 disrupts the function of cullin-RING ligases (CRLs), leading to the accumulation of tumor-suppressive proteins and subsequent cancer cell death. It has shown broad anti-tumor activity in a range of preclinical cancer models, including both solid and hematological malignancies.
Due to their distinct mechanisms and primary indications, a direct head-to-head comparison of efficacy is not available in the literature. This guide, therefore, presents a parallel comparison of their individual efficacies in their respective therapeutic areas.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative efficacy data for both this compound (ABBV-383) and MLN4924.
Table 1: Clinical Efficacy of this compound (ABBV-383) in Relapsed/Refractory Multiple Myeloma
| Metric | Dose Cohort | Result | Follow-up | Citation |
| Objective Response Rate (ORR) | ≥ 40 mg | 68% | 9.6 months | [1][2] |
| 60 mg Expansion Cohort | 59% | 8.2 months | [1][2] | |
| ≥ Very Good Partial Response (VGPR) | ≥ 40 mg | 54% | 9.6 months | [1][2] |
| 60 mg Expansion Cohort | 39% | 8.2 months | [2] | |
| Median Duration of Response (DoR) | ≥ 40 mg | Not Reached | 10.8 months | [1] |
| 12-month DoR Estimate | ≥ 40 mg | > 72% | 9.6 months | [1] |
| Median Progression-Free Survival (PFS) | 60 mg every 3 weeks | 11.2 months | N/A | [3] |
| 40 mg every 3 weeks | 13.7 months | N/A | [4] |
Table 2: Preclinical In Vitro Efficacy of MLN4924 in Various Cancer Cell Lines
| Cell Line (Cancer Type) | IC50 Value (µM) | Exposure Time | Citation |
| Glioblastoma | |||
| A172 | 0.01 | 7 days | [5] |
| U251MG | 0.31 | 7 days | [5] |
| U373MG | 0.05 | 7 days | [5] |
| U87MG | 0.43 | 7 days | [5] |
| Osteosarcoma | |||
| SJSA-1 | 0.073 | 4 days | [6] |
| MG-63 | 0.071 | 4 days | [6] |
| Saos-2 | 0.19 | 4 days | [6] |
| HOS | 0.25 | 4 days | [6] |
| Colon Cancer | |||
| HCT116 (p53 WT) | 0.08 | 72 hours | [7] |
| HCT116 (p53 -/-) | 0.07 | 72 hours | [7] |
| HCT116 (p21 -/-) | 0.07 | 72 hours | [7] |
Table 3: Preclinical In Vivo Efficacy of MLN4924 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Citation |
| Chondrosarcoma | JJ012 and SW-1353 cells in nude mice | 10 mg/kg/day, intraperitoneal injection for 5 weeks | Significant suppression of tumor volume compared to control. | [8][9] |
| T-cell Acute Lymphoblastic Leukemia | CEM cells in NOD/SCID mice | 60 mg/kg, intraperitoneal injection once daily for 7 days | Impaired tumor growth; 5 out of 15 tumors completely disappeared. | [10] |
| Colon Cancer | HCT116 and HT29 cells in nude mice | N/A (study mentions xenograft model but doesn't specify dosing) | MLN4924 suppresses colon cell growth in a xenograft model. | [11] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways targeted by this compound (ABBV-383) and MLN4924.
Caption: Mechanism of action for this compound (ABBV-383).
Caption: Mechanism of action for MLN4924.
Experimental Protocols
Detailed methodologies for key experiments cited in the efficacy tables are provided below.
This compound (ABBV-383) - Phase 1 Clinical Trial (NCT03933735)
-
Study Design : This was a Phase 1, first-in-human, open-label, dose-escalation and dose-expansion study.[2][12]
-
Patient Population : Patients with relapsed/refractory multiple myeloma who had received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory drug, and an anti-CD38 monoclonal antibody.[2]
-
Treatment Administration : ABBV-383 was administered as an intravenous infusion over 1-2 hours, once every 3 weeks.[2]
-
Dose Escalation : The study evaluated doses ranging from 0.025 mg to 120 mg.[2] A 60 mg dose was selected for the dose-expansion cohort.[2]
-
Efficacy Assessment : Tumor response was evaluated according to the International Myeloma Working Group (IMWG) criteria.[13] Efficacy endpoints included Objective Response Rate (ORR), Duration of Response (DoR), and Progression-Free Survival (PFS).[13]
-
Safety Assessment : Safety and tolerability were assessed by monitoring adverse events (AEs), with a particular focus on Cytokine Release Syndrome (CRS).
MLN4924 - Preclinical Studies
In Vitro Cell Viability and IC50 Determination
-
Cell Lines : A variety of cancer cell lines were used, including glioblastoma (A172, U251MG, U373MG, U87MG), osteosarcoma (SJSA-1, MG-63, Saos-2, HOS), and colon cancer (HCT116) lines.[5][6][7]
-
Treatment : Cells were seeded in 96-well plates and treated with increasing concentrations of MLN4924 (typically ranging from nanomolar to micromolar) for specified durations (e.g., 72 or 96 hours).[6][7]
-
Assay : Cell viability was assessed using assays such as the CellTiter-Glo Luminescent Cell Viability Assay or MTT assay.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Xenograft Studies
-
Animal Models : Immunocompromised mice (e.g., nude or NOD/SCID mice) were used.[6][10]
-
Tumor Implantation : Human cancer cells (e.g., 5 million SJSA-1 cells) were suspended in Matrigel and implanted subcutaneously into the flanks of the mice.[6]
-
Treatment : Once tumors reached a palpable size, mice were randomized into treatment and control groups. MLN4924 was administered, for example, via intraperitoneal injection at doses ranging from 10 mg/kg to 60 mg/kg daily or on other schedules.[8][10] The control group received a vehicle such as DMSO.[10]
-
Efficacy Measurement : Tumor volume was measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors were excised and weighed.[10] Tumor growth inhibition was calculated by comparing the tumor volumes in the treated group to the control group.
Western Blotting for Mechanistic Studies
-
Cell Treatment and Lysis : Cancer cells were treated with various concentrations of MLN4924 for different time points (e.g., 6, 24, 48 hours).[6] Whole-cell lysates were then prepared.
-
Protein Analysis : Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation : Membranes were incubated with primary antibodies against proteins of interest (e.g., neddylated cullins, p21, p27, CDT1) and a loading control (e.g., actin).[6] This was followed by incubation with a secondary antibody.
-
Detection : Protein bands were visualized using an appropriate detection system.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for evaluating the efficacy of these compounds.
References
- 1. ascopubs.org [ascopubs.org]
- 2. A Phase I First-in-Human Study of ABBV-383, a B-Cell Maturation Antigen × CD3 Bispecific T-Cell Redirecting Antibody, in Patients With Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Updated safety and efficacy results of ABBV-383, a novel BsAb, in patients with R/R multiple myeloma | VJHemOnc [vjhemonc.com]
- 4. Paper: Updated Safety and Efficacy Results of Abbv-383, a BCMA x CD3 Bispecific T-Cell Redirecting Antibody, in a First-in-Human Phase 1 Study in Patients with Relapsed/Refractory Multiple Myeloma [ash.confex.com]
- 5. The Protein Neddylation Inhibitor MLN4924 Suppresses Patient-Derived Glioblastoma Cells via Inhibition of ERK and AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEDD8 targeting drug MLN4924 elicits DNA re-replication by stabilizing Cdt1 in S Phase, triggering checkpoint activation, apoptosis and senescence in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MLN4924, a Protein Neddylation Inhibitor, Suppresses the Growth of Human Chondrosarcoma through Inhibiting Cell Proliferation and Inducing Endoplasmic Reticulum Stress-Related Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Nedd8-activating enzyme inhibitor MLN4924 suppresses colon cancer cell growth via triggering autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P862: A PHASE 1 FIRST-IN-HUMAN MONOTHERAPY STUDY OF ABBV-383, A BCMA × CD3 BISPECIFIC T-CELL–REDIRECTING ANTIBODY, IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
Comparative Guide to the Effects of WS-383 and Other DCN1-UBC12 Inhibitors Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular effects of WS-383, a potent DCN1-UBC12 interaction inhibitor, and other molecules in its class. By targeting the DCN1-UBC12 protein-protein interaction, these inhibitors selectively disrupt the neddylation of specific cullin-RING ligases (CRLs), leading to the accumulation of key tumor-suppressor and antioxidant proteins. This guide summarizes the available experimental data, provides detailed experimental protocols for cross-validation, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Cross-Validation of DCN1-UBC12 Inhibitor Effects
The following table summarizes the known effects of this compound (also referred to as compound 383) in the MGC-803 gastric cancer cell line and compares them with the effects of other DCN1-UBC12 inhibitors in various cancer cell lines. This comparative data highlights the potential for cross-validation of this compound's effects in a broader range of cell types.
| Inhibitor | Target | Cell Line | IC50 (Proliferation/Viability) | Key Cellular Effects | Reference |
| This compound (compound 383) | DCN1-UBC12, LSD1 | MGC-803 (Gastric Cancer) | DCN1 IC50: 11 nM; LSD1 IC50: 0.53 µM | Inhibits proliferation, migration, and invasion; Induces G2/M cell cycle arrest; Reverses epithelial-mesenchymal transition (EMT). | [1] |
| DI-591 | DCN1-UBC12 | Panel of 6 cell lines* | No significant cytotoxicity up to 20 µM | Selectively inhibits Cullin 3 neddylation; Leads to accumulation of NRF2. | [2] |
| DI-404 | DCN1-UBC12 | Not specified | Not specified | Selectively inhibits neddylation of Cullin 3. | [3] |
| DI-1548 / DI-1859 | DCN1 (covalent) | Not specified | Low nanomolar concentrations | Selectively inhibit neddylation of Cullin 3; Cause accumulation of NRF2. |
*The panel of six cell lines included KYSE70, KYSE140, KYSE510 (esophageal squamous cell carcinoma), A549 (lung adenocarcinoma), HCT116 (colorectal carcinoma), and THLE2 (normal immortalized hepatocytes). While specific IC50 values for cytotoxicity were not reported, the study noted a lack of significant effect on cell viability at concentrations up to 20 µM for DI-591.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the cross-validation of this compound and other DCN1-UBC12 inhibitors in different cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the inhibitor on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound or other DCN1-UBC12 inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4][5]
Western Blot for Protein Accumulation (p21 and NRF2)
This protocol is used to detect the accumulation of CRL substrate proteins, such as p21 and NRF2, following inhibitor treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p21, NRF2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells and determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[6][7][8]
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of the inhibitor on cell cycle progression.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest and wash the treated and untreated cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]
Mandatory Visualization
Signaling Pathway of DCN1-UBC12 Inhibition
Caption: Signaling pathway of DCN1-UBC12 inhibition by this compound.
Experimental Workflow for Cross-Validation
Caption: Experimental workflow for cross-validating this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct interaction between Nrf2 and p21Cip1/WAF1 upregulates the Nrf2-mediated antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
WS-383: A Potent and Selective Inhibitor of the DCN1-UBC12 Interaction for Investigating Cullin-RING Ligase Biology
For researchers, scientists, and drug development professionals, WS-383 has emerged as a valuable chemical probe for the selective inhibition of the DCN1-UBC12 protein-protein interaction, a critical node in the regulation of Cullin-RING E3 ubiquitin ligases (CRLs). This guide provides a comparative analysis of this compound's specificity and selectivity, supported by experimental data, to aid in its effective application in research.
This compound is a potent, reversible inhibitor of the DCN1-UBC12 interaction with a half-maximal inhibitory concentration (IC50) of 11 nM.[1][2][3] Its mechanism of action involves blocking the neddylation of Cullin 3 (Cul3) and to a lesser extent Cullin 1 (Cul1), leading to the accumulation of their respective substrate proteins, such as p21, p27, and NRF2.[1][2][3] This selective inhibition of specific cullin neddylation pathways makes this compound a powerful tool to dissect the roles of individual CRLs in various cellular processes.
Comparative Analysis of DCN1-UBC12 Inhibitors
To provide a clear perspective on the performance of this compound, the following table summarizes its activity alongside other known inhibitors of the DCN1-UBC12 interaction.
| Compound | Target | IC50 / Ki (nM) | Selectivity Profile | Reference |
| This compound | DCN1-UBC12 Interaction | 11 (IC50) | Weak inhibition of BTK, CDKs, and EGFR at 10 µM. Selectively inhibits Cul3/1 neddylation over other cullins. | [1][2][3] |
| DI-591 | DCN1/DCN2 | 12 (Ki for DCN1), 10.4 (Ki for DCN2) | >1000-fold selectivity over DCN3, DCN4, and DCN5. Selectively inhibits Cul3 neddylation. | [4][5] |
Specificity and Selectivity Data for this compound
The selectivity of this compound has been evaluated against a panel of kinases to assess its off-target effects. At a concentration of 10 µM, this compound demonstrated weak inhibitory activity against Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and the epidermal growth factor receptor (EGFR), indicating a high degree of selectivity for the DCN1-UBC12 interaction over these kinases.[3]
In cellular assays, this compound exhibits selective inhibition of the neddylation of Cul3 and Cul1. Treatment of cells with this compound leads to a block in Cul3 neddylation at concentrations as low as 3 µM, with some inhibition of Cul1 neddylation observed at 10 µM. Notably, it does not significantly affect the neddylation of other cullin family members at these concentrations.[3]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to assess inhibitors like this compound, the following diagrams are provided.
Caption: The Cullin-RING Ligase (CRL) neddylation pathway and the inhibitory action of this compound.
Caption: A generalized workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the provided data.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for DCN1-UBC12 Interaction
This assay is designed to quantify the interaction between DCN1 and UBC12 and to screen for inhibitory compounds.
Materials:
-
GST-tagged DCN1 protein
-
Biotinylated UBC12 N-terminal peptide
-
Anti-GST antibody conjugated to Europium cryptate (donor fluorophore)
-
Streptavidin conjugated to XL665 (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound to the assay buffer.
-
Add the GST-DCN1 and Biotin-UBC12 peptide to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for protein-compound interaction.
-
Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665) to the wells.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the percent inhibition of the DCN1-UBC12 interaction by the test compound. IC50 values are then calculated from the dose-response curves.
Kinase Selectivity Assay
To assess the selectivity of this compound, commercially available kinase profiling services are typically utilized. A common method is a radiometric assay.
General Protocol:
-
The compound of interest (this compound) is tested at a fixed concentration (e.g., 10 µM) against a panel of purified protein kinases.
-
Each kinase reaction is initiated by the addition of a mixture containing the kinase, its specific substrate (peptide or protein), and [γ-33P]ATP.
-
The reactions are allowed to proceed for a set time at a controlled temperature.
-
The reactions are stopped, and the radiolabeled, phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The percentage of remaining kinase activity in the presence of the inhibitor is calculated relative to a DMSO control.
This guide provides a foundational understanding of the specificity and selectivity of this compound, offering valuable data and protocols for researchers investigating the Cullin-RING ligase system. The high potency and selectivity of this compound make it an excellent tool for elucidating the specific functions of DCN1- and Cul3/1-mediated cellular processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Highly Potent, Selective, and Cellular Active Triazolo[1,5- a]pyrimidine-Based Inhibitors Targeting the DCN1-UBC12 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: Genetic Knockdown of DCN1 versus Pharmacological Inhibition with WS-383
For researchers, scientists, and drug development professionals, understanding the nuances between genetic and pharmacological targeting of therapeutic proteins is critical. This guide provides an objective comparison of DCN1 (Defective in Cullin Neddylation 1) modulation through genetic knockdown versus treatment with the small molecule inhibitor WS-383.
DCN1 is a critical E3-like ligase in the neddylation pathway, a post-translational modification process essential for the activation of Cullin-RING ligases (CRLs). The aberrant activity of DCN1 has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This comparison will delve into the mechanisms, downstream effects, and experimental considerations of two primary methods for inhibiting DCN1 function: genetic knockdown and pharmacological inhibition with this compound.
Mechanism of Action: A Tale of Two Interventions
Genetic knockdown of DCN1, typically achieved through techniques like siRNA, shRNA, or CRISPR-Cas9, directly reduces the cellular concentration of the DCN1 protein. This depletion disrupts the formation of the DCN1-UBC12 complex, which is essential for the efficient transfer of the ubiquitin-like protein NEDD8 to cullin proteins. The reduction in DCN1 levels leads to a broad inhibition of the neddylation of its target cullins.
This compound , on the other hand, is a potent and selective small-molecule inhibitor that directly targets the protein-protein interaction between DCN1 and the NEDD8-conjugating enzyme UBC12.[1][2] By binding to DCN1, this compound competitively prevents its association with UBC12, thereby blocking the neddylation cascade. This targeted pharmacological approach offers a more acute and potentially reversible means of inhibiting DCN1 function compared to the longer-lasting effects of genetic knockdown.
Comparative Data Summary
The following table summarizes the key quantitative data comparing the effects of DCN1 genetic knockdown and this compound treatment.
| Feature | Genetic Knockdown of DCN1 | This compound Treatment |
| Target | DCN1 mRNA and protein | DCN1-UBC12 protein-protein interaction |
| IC50 / Effective Concentration | Not applicable | 11 nM[1][2] |
| Effect on Cullin Neddylation | Broad reduction in neddylation of DCN1-dependent cullins. | Selective inhibition of Cullin 3 and Cullin 1 (Cul3/1) neddylation.[1][2] |
| Downstream Protein Accumulation | Accumulation of substrates of DCN1-dependent CRLs. | Accumulation of p21, p27, and NRF2.[1][2] |
| Reversibility | Generally long-lasting, dependent on the knockdown method. | Reversible upon compound washout. |
| Off-target Effects | Potential for off-target effects of knockdown reagents (e.g., siRNA). | Potential for off-target binding of the small molecule. |
Experimental Protocols
Genetic Knockdown of DCN1 via siRNA
Objective: To reduce the expression of DCN1 protein in cultured cells.
Materials:
-
Target cells (e.g., human cancer cell line)
-
DCN1-specific siRNA and a non-targeting control siRNA
-
Lipid-based transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Western blotting reagents
Procedure:
-
Cell Seeding: Seed target cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute DCN1 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Analysis: Harvest the cells and perform western blotting to assess the efficiency of DCN1 protein knockdown. Analyze downstream effects as required.
This compound Treatment of Cultured Cells
Objective: To pharmacologically inhibit the DCN1-UBC12 interaction in cultured cells.
Materials:
-
Target cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete growth medium
-
Multi-well plates
-
Western blotting reagents
Procedure:
-
Cell Seeding: Seed target cells in multi-well plates at a desired density.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO alone).
-
Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired treatment duration (e.g., 6, 24, 48 hours).
-
Analysis: Harvest the cells and perform western blotting to analyze the levels of neddylated and un-neddylated cullins, as well as the accumulation of downstream proteins like p21, p27, and NRF2.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The canonical neddylation pathway leading to Cullin-RING Ligase (CRL) activation.
References
Comparative Analysis of ABBV-383: Efficacy in Cancer Cells vs. Effects on Normal Cells
An Objective Guide for Researchers and Drug Development Professionals
ABBV-383 (formerly WS-383) is an investigational bispecific antibody demonstrating significant promise in the treatment of relapsed/refractory multiple myeloma (RRMM). This guide provides a comparative analysis of the effects of ABBV-383 on cancer cells versus normal cells, based on available clinical trial data. The content is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive overview of its mechanism, efficacy, and safety profile.
Mechanism of Action: Targeting Cancer Cells for T-Cell-Mediated Cytotoxicity
ABBV-383 is engineered to simultaneously bind to two distinct antigens: the B-cell maturation antigen (BCMA) highly expressed on the surface of multiple myeloma cells, and the CD3 receptor present on T-cells. This dual-targeting mechanism effectively creates a bridge between the cancer cell and the T-cell, redirecting the patient's own immune system to recognize and eliminate the malignant plasma cells.[1][2][3] The design of ABBV-383 incorporates a low-affinity CD3-binding domain, which is intended to mitigate the risk of severe cytokine release syndrome (CRS), a common adverse event associated with T-cell engaging therapies.[1][3]
Data Presentation: Clinical Efficacy in Multiple Myeloma
Clinical trial data from the Phase 1 study (NCT03933735) have demonstrated promising anti-tumor activity of ABBV-383 in heavily pretreated patients with RRMM. The overall response rates (ORR) from this study are summarized in the table below.
| Patient Cohort (Dose) | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better | Reference |
| All Patients | 57% | 43% | [3] |
| 60 mg Escalation + Expansion | 60% | 43% | [3] |
| ≥ 40 mg Escalation + Expansion | 68% | 54% | [3][4] |
Effects on Normal Cells: Safety and Tolerability Profile
The impact of ABBV-383 on non-cancerous cells is primarily reflected in the safety and tolerability data from clinical trials. The most frequently reported treatment-emergent adverse events (TEAEs) are detailed in the table below. These events highlight the on-target effects of T-cell activation and its systemic consequences.
| Adverse Event | All Grades | Grade ≥3 | Reference |
| Cytokine Release Syndrome (CRS) | 57% - 71% | 0% - 1% | [2][5] |
| Neutropenia | 37% | Not Specified | [2][4] |
| Fatigue | 30% | Not Specified | [2] |
Experimental Protocols
Detailed preclinical experimental protocols are not publicly available. The following outlines the general methodology of the Phase 1 clinical trial for ABBV-383.
Phase 1 Clinical Trial (NCT03933735) Protocol Summary:
-
Study Design: This was a first-in-human, open-label, dose-escalation and dose-expansion study.[4]
-
Patient Population: Patients with relapsed/refractory multiple myeloma who had received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory drug, and an anti-CD38 monoclonal antibody.[4]
-
Treatment Administration: ABBV-383 was administered intravenously once every three weeks.[4]
-
Dose Escalation: A 3+3 design was used for dose escalation, with intrapatient dose escalation permitted.[4]
-
Primary Outcome Measures: The primary objectives were to assess the safety and tolerability of ABBV-383 and to determine the recommended Phase 2 dose.
-
Secondary Outcome Measures: Secondary objectives included evaluating the efficacy (ORR, duration of response) and pharmacokinetics of ABBV-383.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of ABBV-383 and a typical clinical trial workflow.
Caption: Mechanism of action of ABBV-383 bispecific antibody.
Caption: Generalized workflow of a clinical trial.
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. rarecancernews.com [rarecancernews.com]
- 3. ABBV-383, a novel BCMA/CD3 bispecific antibody for the treatment of RRMM [multiplemyelomahub.com]
- 4. A Phase I First-in-Human Study of ABBV-383, a B-Cell Maturation Antigen × CD3 Bispecific T-Cell Redirecting Antibody, in Patients With Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P862: A PHASE 1 FIRST-IN-HUMAN MONOTHERAPY STUDY OF ABBV-383, A BCMA × CD3 BISPECIFIC T-CELL–REDIRECTING ANTIBODY, IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
The Power of Synergy: A Comparative Guide to PRMT5 Inhibitors in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies is a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and minimize toxicity. Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target due to its frequent overexpression in a variety of cancers and its critical role in tumor cell growth and survival. This guide provides a comparative overview of preclinical and clinical studies investigating PRMT5 inhibitors in combination with other cancer therapeutics, supported by experimental data and detailed methodologies. While the specific therapeutic "WS-383" was not identified in available literature, this guide focuses on well-characterized PRMT5 inhibitors such as GSK3326595 and JNJ-64619178, which serve as representative examples of this promising class of drugs.
Introduction to PRMT5 Inhibition
PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and cell cycle progression. In many cancers, the dysregulation of PRMT5 activity contributes to uncontrolled cell proliferation and survival, making it an attractive target for therapeutic intervention. PRMT5 inhibitors are a new class of antineoplastic agents showing promising preliminary clinical efficacy.[1]
Combination strategies with PRMT5 inhibitors are being actively explored to exploit synergistic anti-tumor effects. The rationale for these combinations lies in targeting multiple, often complementary, signaling pathways to induce synthetic lethality in cancer cells.
Comparative Efficacy of PRMT5 Inhibitor Combinations
The following tables summarize quantitative data from preclinical studies, showcasing the enhanced anti-tumor activity of PRMT5 inhibitors when combined with other cancer therapeutics.
Table 1: In Vitro Synergistic Effects of PRMT5 Inhibitor Combinations
| PRMT5 Inhibitor | Combination Agent | Cancer Type | Cell Line(s) | Observed Effect | Reference |
| PRT382 | Venetoclax (BCL-2 Inhibitor) | Mantle Cell Lymphoma | 9 MCL cell lines | Synergistic cell death; synergy correlated with basal BCL-2 expression. | [2] |
| EPZ015938 | Cisplatin | Triple-Negative Breast Cancer | Multiple TNBC cell lines | Synergistic impairment of cell proliferation. | [3] |
| EPZ015938 | Erlotinib (EGFR Inhibitor) | Triple-Negative Breast Cancer | EGFR-overexpressing TNBC cell lines | Synergistic impairment of cell proliferation. | [3] |
| GSK3326595 | Triciribine (AKT Inhibitor) | Diffuse Large B-cell Lymphoma | ABC, GCB, and MYC-BCL-2 double-hit cell lines | Synergistic antineoplastic activity. | [1] |
| JNJ-64619178 | Menin Inhibitor | NPM1-mutated & KMT2A-rearranged Leukemia | AML cell lines | Synergistic anti-leukemic activity. | [4] |
| IDE397 (MAT2A Inhibitor) | MTA-cooperative PRMT5 inhibitors | MTAP-deleted Lung and Pancreatic Cancer | H838, BXPC3 | Synergistic antiproliferative effects. | [5] |
Table 2: In Vivo Efficacy of PRMT5 Inhibitor Combinations
| PRMT5 Inhibitor | Combination Agent | Cancer Model | Observed Effect | Reference |
| PRT543/PRT382 | Venetoclax | Mantle Cell Lymphoma PDX models | Decreased tumor burden and increased survival advantage. | [2] |
| Pharmacologic PRMT5 inhibitor | Gemcitabine + Paclitaxel | Pancreatic Cancer PDX models | Lower final tumor weight and fewer metastatic tumors. | [6] |
| GSK3326595 | Anti-PD-1 Therapy | Mouse Melanoma Allograft | Significant decrease in tumor size and increased survival compared to single agents. | [1] |
| IDE397 (MAT2A Inhibitor) | MTA-cooperative PRMT5 inhibitors | MTAP-deleted Lung and Pancreas Cancer models | Durable tumor regressions, including complete responses. | [5] |
Signaling Pathways and Experimental Workflows
Understanding the underlying mechanisms of synergy is crucial for the rational design of combination therapies. The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of PRMT5 inhibitor combinations.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of WS-383: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of WS-383
The proper disposal of the chemical compound this compound is critical to ensure laboratory safety and environmental protection. This document provides a procedural, step-by-step guide for researchers, scientists, and drug development professionals, aligning with standard laboratory safety and chemical handling practices. The information is based on available safety data sheets (SDS).
Hazard Profile of this compound
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a primary concern during disposal.
Core Disposal Principle
The fundamental principle for the disposal of this compound and its containers is to consign them to an approved waste disposal plant. All disposal activities must be conducted in strict accordance with prevailing country, federal, state, and local regulations.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Keep this compound waste in its original container or a clearly labeled, compatible waste container.
-
Designate separate, clearly marked containers for solid this compound waste and solutions containing this compound.
3. Handling Spills:
-
In the event of a spill, collect the spillage to prevent environmental release.
-
For liquid spills, use an inert, non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth.
-
Place the contaminated absorbent material into a suitable container for disposal.
-
Decontaminate surfaces and equipment that have come into contact with this compound, for example, by scrubbing with alcohol.
4. Container Management:
-
Handle uncleaned containers with the same precautions as the product itself.
-
Do not rinse empty containers into the sewer system.
-
Ensure containers are tightly sealed before being moved to the designated waste storage area.
5. Waste Storage:
-
Store waste containers in a cool, well-ventilated area designated for hazardous chemical waste.
-
Ensure the storage area is secure and accessible only to authorized personnel.
6. Final Disposal:
-
Arrange for the collection of the this compound waste by a licensed and approved hazardous waste disposal contractor.
-
Provide the waste disposal contractor with a copy of the Safety Data Sheet for this compound.
-
Maintain records of all waste disposal activities as required by institutional and regulatory policies.
Quantitative Data
Currently, specific quantitative data for the disposal of this compound, such as concentration thresholds for different waste classifications, are not publicly available in the searched resources. Disposal decisions should be based on the hazardous properties of the chemical and the applicable regulations.
| Data Point | Value |
| Regulatory Compliance | Adherence to local, state, and federal regulations is mandatory. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. |
| Primary Disposal Method | Transfer to an approved waste disposal plant. |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Essential Safety and Operational Guide for Handling WS-383
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling WS-383 hydrochloride. The following procedures are designed to ensure safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.
Hazard Identification and Classification
This compound hydrochloride is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
It is crucial to note that the chemical, physical, and toxicological properties of this compound hydrochloride have not been fully investigated.[1] Therefore, it should be handled with the utmost care, assuming it may have other unknown hazards.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment of the specific workplace is necessary to determine the appropriate PPE.[2] Supervisors are responsible for selecting PPE that ensures the protection of each employee.[2] Based on the known hazards of this compound, the following PPE is recommended:
| PPE Category | Recommended Equipment | Specifications and Guidelines |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must be worn to prevent contact with eyes.[1] If prescription lenses are worn, appropriate protective eyewear that fits over them or incorporates the prescription is required.[3] |
| Hand Protection | Chemical-resistant gloves | The specific type of glove material should be selected based on a thorough risk assessment and compatibility with the solvent used. |
| Skin and Body Protection | Laboratory coat | A lab coat should be worn to prevent skin contact.[1] Contaminated clothing and shoes should be removed immediately.[1] |
| Respiratory Protection | Appropriate respirator | Use only in areas with adequate exhaust ventilation.[1] If dust or aerosols may be generated, a NIOSH-approved respirator should be used. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure and maintain the integrity of this compound.
| Procedure | Guideline |
| Handling | Avoid inhalation, and contact with eyes and skin.[1] Avoid the formation of dust and aerosols.[1] Do not eat, drink, or smoke when using this product.[1] Wash skin thoroughly after handling.[1] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area.[1] Store away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1] |
First Aid Measures
In the event of exposure, immediate first aid is crucial.
| Exposure Route | First Aid Protocol |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell.[1] Rinse mouth.[1] |
| Eye Contact | Remove contact lenses if present.[1] Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing.[1] Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the skin with large amounts of water.[1] Remove contaminated clothing and shoes and seek medical attention.[1] |
Disposal Plan
All waste materials must be handled as hazardous waste.
| Waste Type | Disposal Procedure |
| This compound and Contaminated Materials | Dispose of contents and container to an approved waste disposal plant.[1] Avoid release to the environment.[1] Collect any spillage.[1] |
Experimental Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
